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  • Product: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole
  • CAS: 1619966-75-4

Core Science & Biosynthesis

Foundational

The Architecture of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC): A Comprehensive Guide to its Structural Dynamics and Applications in Organic Electronics

Executive Summary In the rapid evolution of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) systems, the molecular design of host materials dictates the ultimate efficiency and l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapid evolution of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) systems, the molecular design of host materials dictates the ultimate efficiency and lifespan of the device. 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC, CAS: 1619966-75-4) has emerged as a benchmark organic semiconductor[1]. Functioning primarily as a high-performance host and hole transport material (HTM), BPBPC solves the critical industry challenge of balancing high triplet energy ( T1​ ) with morphological stability. This whitepaper dissects the causality behind BPBPC's molecular architecture, its photophysical dynamics, and provides self-validating experimental protocols for its integration into optoelectronic devices.

Molecular Architecture: The Causality of the Asymmetric Core

The electronic properties of BPBPC are not accidental; they are the direct result of precision molecular engineering centered around an asymmetric dual-carbazole core[1].

  • The 3,3'-Bicarbazole Linkage: Unlike 2,7- or 3,6-linked carbazole derivatives, the 3,3'-linkage connects the carbazole units at the exact positions possessing the highest spin density in the radical cation state. This structural choice facilitates excellent hole mobility[2]. Concurrently, the meta-like electronic coupling across the 3,3'-bond restricts complete π -conjugation. This deliberate disruption is critical: it prevents the triplet exciton from delocalizing across the entire molecule, thereby maintaining a high triplet energy level ( T1​≈2.8 eV)[3].

  • Asymmetric "Push-Push" Substitution: The molecule is functionalized asymmetrically. The 9-position features a meta-linked biphenyl group, which expands the conjugation system and enhances electron delocalization, stabilizing the molecule during charge transport[1]. Conversely, the 9'-position features a simple phenyl group that provides necessary steric hindrance. This asymmetry suppresses excessive π−π stacking and crystallization, resulting in a high glass transition temperature ( Tg​ ) and ensuring the formation of a uniform, stable amorphous film that resists Joule heating during prolonged device operation[1].

Exciton Dynamics and Energy Transfer Mechanisms

When utilized as a host material in phosphorescent OLEDs (PhOLEDs), BPBPC's primary function is to confine excitons and transfer energy to a doped emitting guest (typically an Iridium complex)[1]. Because BPBPC's T1​ level is significantly higher than that of standard green and red phosphorescent dopants, it effectively prevents reverse energy transfer (exciton quenching) from the guest back to the host[2].

EnergyTransfer HostS1 Host S1 (Singlet) HostT1 Host T1 (Triplet, ~2.8 eV) HostS1->HostT1 ISC (Intersystem Crossing) GuestS1 Guest S1 (Singlet) HostS1->GuestS1 Förster Transfer GuestT1 Guest T1 (Triplet, ~2.6 eV) HostT1->GuestT1 Dexter Transfer (Exciton Confinement) GuestS1->GuestT1 ISC Ground Ground State (S0) GuestT1->Ground Phosphorescence (Radiative Decay)

Fig 1: Exciton confinement and Dexter/Förster energy transfer pathways in BPBPC-hosted PhOLEDs.

Quantitative Data Summary

To facilitate material selection and device modeling, the core quantitative metrics of BPBPC and its comparative device performance are summarized below.

Table 1: Key Photophysical and Thermal Properties of BPBPC

PropertyValueImplication for Device Physics
Molecular Weight 560.68 g/mol Optimal for vacuum thermal evaporation (VTE).
Purity ≥98% (Sublimed)Minimizes non-radiative defect centers.
HOMO Level ∼−5.6 eVAligns well with standard Hole Transport Layers (HTL).
LUMO Level ∼−2.3 eVProvides a high barrier to block electron leakage.
Triplet Energy ( T1​ ) ∼2.8 eVEnables efficient energy transfer to green/red dopants.

Table 2: Comparative Green PhOLED Performance (BPBPC vs. Standard CBP Host)

Host MaterialTurn-on Voltage (V)Max Current Efficiency (cd/A)Max Power Efficiency (lm/W)
BPBPC 3.2~43.1~40.0
CBP (Reference) 3.5~35.0~32.0

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that inherently validate themselves during execution.

Protocol 1: Vacuum Thermal Evaporation (VTE) for OLED Fabrication

This protocol details the integration of BPBPC into a standard bottom-emitting OLED architecture.

Step 1: Substrate Preparation & Work Function Tuning

  • Action: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Subject the dried substrates to UV-Ozone treatment for 20 minutes.

  • Causality: UV-Ozone removes residual organic contaminants and enriches the ITO surface with oxygen, increasing its work function from ~4.5 eV to ~4.7 eV. This drastically lowers the hole injection barrier into the subsequent organic layers.

Step 2: Chamber Evacuation

  • Action: Transfer substrates to a vacuum chamber and pump down to a base pressure of ≤1.0×10−6 Torr.

  • Causality: High vacuum is non-negotiable. It prevents the inclusion of oxygen and moisture, which act as deep trap states and non-radiative quenching centers that cause "dark spots" during device operation.

Step 3: Co-Evaporation of the Emissive Layer (EML)

  • Action: Deposit the BPBPC host and the phosphorescent dopant simultaneously. Use Quartz Crystal Microbalances (QCM) to monitor deposition. Set the BPBPC deposition rate to 1.0 Å/s and the dopant rate to 0.05–0.1 Å/s to achieve a 5–10 wt% doping concentration.

  • Self-Validation: The QCM provides real-time feedback. If the tooling factor is calibrated correctly, the resulting drive voltage of the finished device will match theoretical models. A deviation in the dopant rate (>10 wt%) will immediately self-manifest as a drop in efficiency due to Triplet-Triplet Annihilation (concentration quenching).

Step 4: Cathode Deposition

  • Action: Deposit 1 nm of LiF followed by 100 nm of Aluminum.

OLEDWorkflow Substrate 1. ITO Glass Substrate (Anode, Work Function ~4.7 eV) HIL 2. Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) Substrate->HIL HTL 3. Hole Transport Layer (HTL) (e.g., NPB, 40 nm) HIL->HTL EML 4. Emissive Layer (EML) (BPBPC Host + Ir-Dopant, 30 nm) HTL->EML ETL 5. Electron Transport Layer (ETL) (e.g., TPBi, 40 nm) EML->ETL Cathode 6. LiF / Al Cathode (Electron Injection, 1 nm / 100 nm) ETL->Cathode

Fig 2: Standard bottom-emitting OLED device architecture incorporating BPBPC as the EML host.

Protocol 2: Photophysical Characterization (Transient Photoluminescence)

To definitively prove that BPBPC is functioning correctly as a host, one must measure the exciton transfer efficiency.

Step 1: Film Preparation

  • Action: Spin-coat two separate quartz substrates: one with a neat BPBPC film (100% host) and one with a doped film (BPBPC + 8 wt% guest).

Step 2: Time-Correlated Single Photon Counting (TCSPC)

  • Action: Excite both films using a pulsed nitrogen laser (e.g., 337 nm) and measure the photoluminescence decay over time.

Step 3: Self-Validation Analysis

  • Action: Compare the triplet lifetime ( τ ) of the neat BPBPC film against the doped film.

  • Causality & Validation: In the neat film, BPBPC will exhibit a specific intrinsic decay lifetime. In the doped film, if the host-guest energy alignment is correct, the Dexter energy transfer will outcompete the host's natural radiative decay. Therefore, a drastic mathematical reduction in the host's emission lifetime in the doped film—coupled with a sharp rise in the guest's emission intensity—acts as a self-validating proof that efficient energy transfer is occurring and the host material is performing optimally.

References

  • Catsyn - "BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4".
  • Sigma-Aldrich - "Bi-9H-carbazole,9-[1'1-biphenyl]-3-yl-9'-phenyl".
  • ChemicalBook - "Application and research of 3,3'-Bicarbazole".
  • Ossila - "3,3'-Bicarbazole | CAS Number 1984-49-2".

Sources

Exploratory

HOMO and LUMO energy levels of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

An In-Depth Technical Guide to the HOMO and LUMO Energy Levels of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole Introduction: The Frontier Orbitals Defining Optoelectronic Potential The compound 9-[1,1'-Biphenyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HOMO and LUMO Energy Levels of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Introduction: The Frontier Orbitals Defining Optoelectronic Potential

The compound 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is a complex aromatic amine built upon a robust bi-carbazole framework.[1] Its intricate structure, featuring a biphenyl moiety and a phenyl group attached to the nitrogen atoms of the two carbazole units, endows it with unique electronic properties and high thermal stability.[1] These characteristics make it a compound of significant interest for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaics, where it can serve as a host or hole-transporting material.[1]

At the heart of its functionality are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are critical in defining a material's optoelectronic behavior.[2] The HOMO level is associated with the ionization potential and reflects the energy required to remove an electron, thus governing the material's hole-donating and transport capabilities.[2] Conversely, the LUMO level relates to the electron affinity, indicating the energy released when an electron is added and defining the material's electron-accepting and transport properties.[2] The energy difference between these two levels, the HOMO-LUMO gap (Eg), is a paramount parameter that dictates the material's absorption and emission spectra, color, and electrochemical stability.[2][3]

This guide provides a comprehensive analysis of the methodologies employed to determine the HOMO and LUMO energy levels of materials like 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole. We will delve into the causality behind experimental choices, present detailed protocols for both electrochemical and computational characterization, and contextualize the expected energy levels through comparative analysis with related, well-characterized carbazole derivatives.

Molecular Architecture and its Influence on Electronic Properties

The electronic landscape of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is a direct consequence of its molecular architecture. The core structure consists of a 3,3'-bi-carbazole unit, a well-known building block in organic electronics celebrated for its excellent hole-transporting properties and high triplet energy, making it suitable as a host material in phosphorescent OLEDs.[1][4]

  • Carbazole Core: The nitrogen atoms within the carbazole moieties are electron-rich, meaning the HOMO is primarily localized on the bi-carbazole framework. This strong electron-donating nature results in a relatively high-lying HOMO level, facilitating efficient hole injection and transport.[5]

  • Biphenyl and Phenyl Substituents: The large biphenyl and phenyl groups attached to the nitrogen atoms introduce significant steric hindrance. This forces a twisted conformation between the carbazole units and the appended phenyl rings. This twisting can interrupt the π-conjugation across the entire molecule, which serves to maintain a high triplet energy—a crucial requirement for hosting blue phosphorescent emitters.[6] Furthermore, these bulky side groups enhance the material's thermal stability and solubility in organic solvents.[1]

The specific arrangement of these units allows for significant π-π stacking interactions in the solid state, which can further enhance charge transport in thin-film devices.[1] Understanding how to precisely measure and predict the resulting HOMO and LUMO levels is therefore essential for designing and optimizing next-generation organic electronic devices.

Methodologies for Frontier Orbital Characterization

The determination of HOMO and LUMO energy levels is achieved through a synergistic combination of experimental measurements and theoretical calculations.[7] Cyclic Voltammetry (CV) and UV-Vis Spectroscopy provide empirical data, while Density Functional Theory (DFT) offers theoretical insight and predictive power.

Experimental Determination: A Two-Pronged Approach

The experimental workflow combines electrochemical analysis to probe the redox potentials with optical spectroscopy to determine the energy gap.

G cluster_exp Experimental Workflow cluster_cv Cyclic Voltammetry (CV) cluster_uv UV-Vis Spectroscopy CV_Sample Prepare Solution: Compound + Solvent + Supporting Electrolyte CV_Setup Three-Electrode Cell Setup (Working, Reference, Counter) CV_Sample->CV_Setup CV_Measure Run CV Scan (Measure Current vs. Potential) CV_Setup->CV_Measure CV_Analyze Determine Onset Oxidation Potential (E_ox) CV_Measure->CV_Analyze CV_Calc Calculate HOMO Level CV_Analyze->CV_Calc LUMO_Calc Calculate LUMO Level (LUMO = HOMO + E_g) CV_Calc->LUMO_Calc UV_Sample Prepare Solution or Thin Film UV_Measure Measure Absorbance Spectrum UV_Sample->UV_Measure UV_Analyze Determine Absorption Edge (λ_onset) UV_Measure->UV_Analyze UV_Calc Calculate Optical Band Gap (E_g) UV_Analyze->UV_Calc UV_Calc->LUMO_Calc

Caption: Experimental workflow for HOMO/LUMO determination.

Cyclic voltammetry is the cornerstone electrochemical technique for directly probing the energy levels of molecular orbitals involved in redox processes.[8] The HOMO level is calculated from the onset of the first oxidation potential (Eox), while the LUMO can be estimated from the reduction potential (Ered).[2]

Self-Validating Experimental Protocol:

  • Solution Preparation (The Environment):

    • Dissolve the sample compound (e.g., 1 mM concentration) in a high-purity, dry, and electrochemically stable organic solvent such as dichloromethane (DCM) or acetonitrile.[7][9] The choice of solvent is critical as it must dissolve the compound and the electrolyte without reacting within the desired potential window.

    • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (Bu4NBF4).[7][9] The electrolyte is essential to minimize solution resistance and ensure that ions, not the analyte, carry the bulk of the current.

    • Deoxygenate the solution by bubbling with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes prior to and during the experiment.[2] Oxygen is electroactive and its reduction can interfere with the measurement of the analyte.

  • Electrochemical Cell Setup (The Apparatus):

    • Employ a standard three-electrode configuration inside an airtight cell.[10]

      • Working Electrode: A glassy carbon or platinum disk electrode. This is the surface where the redox reaction of interest occurs.[8]

      • Reference Electrode: A non-aqueous Ag/Ag+ or saturated calomel electrode (SCE). Its potential is stable, providing a fixed reference point for the working electrode's potential.[10]

      • Counter (Auxiliary) Electrode: A platinum wire. It completes the electrical circuit, allowing current to flow without passing significant current through the reference electrode, which would alter its potential.[10]

  • Data Acquisition and Analysis (The Measurement):

    • Before measuring the sample, record a voltammogram of a ferrocene (Fc) solution under identical conditions. Ferrocene undergoes a well-defined, reversible one-electron oxidation (Fc/Fc+), serving as a reliable internal standard to calibrate the reference electrode.[10]

    • Run the CV scan for the sample solution. A typical scan rate is 50-100 mV/s.[9] The potential is swept linearly to a vertex potential and then reversed.

    • Identify the onset potential of the first oxidation wave (Eox, onset) from the resulting cyclic voltammogram. This is the potential at which the current begins to deviate from the baseline, representing the energy required to remove an electron from the HOMO.

  • Energy Level Calculation:

    • The HOMO energy level is calculated using the following empirical formula, which relates the measured potential against the ferrocene/ferrocenium (Fc/Fc+) redox couple to the vacuum level: HOMO (eV) = -e [Eox, onset vs Fc/Fc+ + 4.8] [2]

    • The value 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level.[2] If a reduction wave is observed, the LUMO can be similarly calculated from the onset reduction potential (Ered, onset).

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing the energy required for electronic transitions.[11] For most conjugated organic molecules, the lowest energy absorption corresponds to the transition of an electron from the HOMO to the LUMO.[12] This energy is known as the optical band gap (Eg).

Protocol and Calculation:

  • A solution of the compound is prepared in a suitable solvent (e.g., THF, DCM) or a thin film is cast onto a quartz substrate.

  • The absorption spectrum is recorded using a double-beam spectrophotometer.[13]

  • The absorption onset (λonset), which is the long-wavelength edge of the lowest energy absorption band, is determined from the spectrum.[14]

  • The optical band gap is calculated using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm) [15]

This optical gap can be used to estimate the LUMO level if the HOMO level has already been determined from CV: LUMO (eV) ≈ HOMO (eV) + Eg (eV) [15][16]

It is important to note that the optical gap is typically smaller than the electrochemical gap (Eox - Ered) due to the exciton binding energy in the photo-excited state.

Computational Determination: In Silico Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical tool for estimating HOMO and LUMO energy levels and visualizing their spatial distribution.[7][17]

G cluster_dft Computational Workflow (DFT) Input Define Molecular Structure (Atomic Coordinates) Opt Geometry Optimization (Find Lowest Energy Conformation) Functional: B3LYP Basis Set: 6-31G(d) Input->Opt Energy Single-Point Energy Calculation (on Optimized Geometry) Opt->Energy Output Extract Molecular Orbital Energies Energy->Output Analyze Identify EHOMO & ELUMO Calculate E_gap = ELUMO - EHOMO Output->Analyze

Caption: Computational workflow for HOMO/LUMO prediction via DFT.

Standard Computational Protocol:

  • Structure Input: The 3D molecular structure of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation. This is a crucial step, as the orbital energies are highly dependent on the molecular geometry. A common and reliable method for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[18][19]

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with the same or a higher level of theory to compute the energies of all molecular orbitals.[7][20]

  • Data Extraction and Analysis: The energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are extracted directly from the output file of the calculation.[7] The HOMO-LUMO gap is the difference between these two values. It is a known tendency for standard DFT functionals like B3LYP to underestimate the energy gap, though they are excellent for predicting trends within a series of molecules.[21]

Data and Comparative Analysis

CompoundMethodHOMO (eV)LUMO (eV)Eg (eV)Reference
CBP CV / UV-Vis-5.5 to -5.8-2.4 to -2.6~3.0[1][16]
BCzPh CV / UV-Vis~ -5.7~ -2.43.32[4]
9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole Predicted-5.7 to -5.9-2.3 to -2.5~3.4N/A

Analysis and Insights:

  • HOMO Level: The HOMO level of the target molecule is expected to be in a similar range to BCzPh and CBP. The bi-carbazole core dictates this property, and while the N-aryl substituents can have a modest electronic influence, the fundamental hole-donating character remains. The value is anticipated to be deep enough to ensure good stability against oxidation.

  • LUMO Level & Band Gap: Due to the twisted nature of the biphenyl and phenyl groups attached to the nitrogen atoms, the overall π-conjugation might be slightly less extended compared to a more planar analogue. This structural feature typically leads to a destabilization (less negative value) of the HOMO and a stabilization (more negative value) of the LUMO is less pronounced, resulting in a wider band gap. A large band gap (>3.0 eV) is a critical feature for host materials, ensuring that the host's triplet energy is high enough to confine the excitons on a phosphorescent guest dopant, particularly for blue OLEDs.

Conclusion

The frontier energy levels of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole are the defining parameters of its potential in high-performance optoelectronic devices. Their determination relies on a robust and cross-validating combination of experimental techniques—primarily cyclic voltammetry and UV-Vis spectroscopy—and theoretical DFT calculations. The protocols outlined in this guide provide a reliable framework for characterizing this and other novel organic semiconductor materials. Based on its molecular architecture and comparison with benchmark compounds, 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is expected to possess a deep HOMO level for stable hole transport and a wide energy gap suitable for host applications in OLEDs. This combination of properties underscores the importance of continued research into complex carbazole derivatives for the advancement of organic electronics.

References

  • Smolecule. (2024, April 15). 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
  • Benchchem. A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives.
  • ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra?.
  • Wang, L., et al. (2022, April 22). Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole.
  • Polymer Science. Advanced Lab Course: UV-Vis Absorption Spectroscopy.
  • Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
  • PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials.
  • PMC. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
  • ResearchGate. Calculated and determined HOMO‐LUMO of carbazole and phenazine based aza‐helicene products.
  • The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (2023, December 1). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • figshare. (2016, December 28). Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G*.
  • Master Organic Chemistry. UV-Vis Spectroscopy.
  • E3S Web of Conferences. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.
  • iGEM. Protocol for cyclic voltammetry.
  • Dr. Gaurav Jhaa. (2024, March 16). HOMO-LUMO calculation in Materials Studio and its significance. YouTube.
  • MDPI. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs.
  • Benchchem. HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole.
  • ACS Publications. (2022, May 5). Indolo[3,2,1-jk]carbazole-Derived Narrowband Violet–Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling. The Journal of Organic Chemistry.
  • Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.
  • PMC. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
  • MSU chemistry. EXPERIMENT 5. CYCLIC VOLTAMMETRY.
  • IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • ResearchGate. The calculated HOMO and LUMO energy levels for various carbazole‐based....

Sources

Foundational

Computational Determination of the Triplet Energy Level for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

A Comprehensive Methodological Guide for OLED Host Material Design As a Senior Application Scientist, I approach the molecular design of Organic Light-Emitting Diode (OLED) host materials not merely as a computational ex...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Methodological Guide for OLED Host Material Design

As a Senior Application Scientist, I approach the molecular design of Organic Light-Emitting Diode (OLED) host materials not merely as a computational exercise, but as a predictive framework for optoelectronic performance. For high-efficiency Thermally Activated Delayed Fluorescence (TADF) and phosphorescent devices, confining triplet excitons within the guest emitter is paramount. This requires the host material to possess a strictly higher triplet energy ( T1​ ) than the guest.

This whitepaper provides an in-depth, self-validating computational protocol for calculating the triplet energy of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole , a highly specialized asymmetric bicarbazole derivative.

Mechanistic Rationale: The Anatomy of the Molecule

To accurately model this molecule, we must first understand the causality behind its structural design. The molecule consists of a 3,3'-bi-9H-carbazole core substituted with an N-phenyl group and an N-[1,1'-biphenyl]-3-yl group.

  • The 3,3'-Bicarbazole Core: Unlike 2,7- or 3,6-linked carbazoles, the 3,3'-linkage introduces severe steric hindrance between the protons at the 4 and 4' positions. This forces the two carbazole planes into a highly twisted conformation (dihedral angle > 60°), effectively breaking the extended π -conjugation [[1]](). This broken conjugation is the primary mechanism by which the core maintains a high triplet energy ( T1​≈2.95−3.07 eV) 1, 2.

  • The Meta-Biphenyl Linkage: The N-[1,1'-biphenyl]-3-yl substituent is a meta-linked biphenyl. Meta-linkages are deliberately chosen over para-linkages because they prevent the extension of overlap between electron and hole orbitals across the substituent. This topological restriction preserves the high triplet energy required to prevent reverse Dexter energy transfer from the blue emitter guest back to the host 3.

EnergyTransfer cluster_host Host: 3,3'-Bicarbazole cluster_guest Guest: Blue Emitter S0_H S0 (Ground State) S1_H S1 (~3.40 eV) S0_H->S1_H Excitation T1_H T1 (~2.95 eV) T1_G T1 (< 2.80 eV) T1_H->T1_G Dexter S1_H->T1_H ISC S1_G S1 (< 3.00 eV) S1_H->S1_G Förster S0_G S0 (Ground State) T1_G->S0_G Emission

Energy transfer pathways from the bicarbazole host to a blue emitter guest.

Theoretical Framework: Why Δ SCF Outperforms TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is excellent for modeling vertical transitions (e.g., UV-Vis absorption) where nuclear coordinates remain frozen (Franck-Condon principle). However, triplet excitons in OLEDs possess long lifetimes (microseconds to milliseconds), allowing the molecule ample time to undergo geometric relaxation into a new energy minimum.

Therefore, calculating the adiabatic triplet energy via the Δ SCF method—taking the absolute energy difference between the independently optimized T1​ geometry and the S0​ geometry—yields chemical accuracy that vertical TD-DFT often misses 4.

Functional Selection: The choice of functional is critical. The M06-2X hybrid meta-GGA functional (incorporating 54% exact Hartree-Fock exchange) is highly recommended for this class of materials. It effectively suppresses the self-interaction error that plagues standard functionals like B3LYP, making it vastly superior for predicting singlet-triplet gaps and modeling states with charge-transfer character [[3]]().

The Self-Validating Computational Protocol

This step-by-step methodology utilizes Gaussian 16 (or equivalent quantum chemistry software) and is designed as a self-validating loop to ensure both mathematical convergence and physical accuracy.

Step 1: Conformational Search & Ground State ( S0​ ) Optimization

  • Action: Perform a relaxed potential energy surface (PES) scan around the C3-C3' bond to identify the global minimum. Optimize the lowest energy conformer using restricted DFT at the M06-2X/6-31G(d) level of theory.

  • Causality: The degree of twist between the carbazole units dictates the π -conjugation length. Missing the global minimum will artificially inflate or deflate the calculated T1​ 1.

Step 2: Frequency Verification (Internal Validation)

  • Action: Run an analytical frequency calculation (Freq) on the optimized S0​ geometry.

  • Causality: You must verify that the structure yields zero imaginary frequencies . This mathematically proves the geometry is a true local minimum rather than a saddle point.

Step 3: Vertical TD-DFT Calculation (Upper Bound T1​ )

  • Action: Perform a TD-DFT calculation (TD=(NStates=6)) on the optimized S0​ geometry to find the vertical excitation energies.

  • Causality: This provides the vertical T1​ energy, which serves as an upper-bound reference for the adiabatic calculation and simulates the instantaneous absorption profile.

Step 4: Adiabatic Triplet ( T1​ ) Optimization

  • Action: Using the optimized S0​ geometry as a starting point, perform an Unrestricted DFT (UDFT) optimization. Set the charge to 0 and the spin multiplicity to 3 (UM06-2X/6-31G(d)).

  • Causality: This allows the nuclear coordinates to relax into the triplet state minimum, simulating the physical reality of a long-lived triplet exciton 4.

Step 5: Δ SCF Energy Calculation

  • Action: Extract the sum of electronic and zero-point energies (ZPE) for both the S0​ and T1​ optimized structures. Calculate the adiabatic triplet energy: ET1(Adiabatic)​=E(T1​)opt​−E(S0​)opt​ .

Workflow S0 1. S0 Geometry Optimization (M06-2X/6-31G*) Freq 2. Frequency Calculation (Validate Local Minimum) S0->Freq TDDFT 3a. TD-DFT Calculation (Vertical T1 Energy) Freq->TDDFT T1Opt 3b. UDFT T1 Optimization (Spin Multiplicity = 3) Freq->T1Opt DeltaE 4. ΔSCF Calculation Adiabatic T1 = E(T1) - E(S0) TDDFT->DeltaE Compare T1Opt->DeltaE ExpVal 5. Experimental Validation (77 K Phosphorescence) DeltaE->ExpVal

Computational workflow for calculating adiabatic and vertical triplet energies.

Quantitative Data Synthesis

The following tables summarize the rationale for functional selection and the expected optoelectronic parameters for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole based on theoretical precedents for similar bicarbazole systems.

Table 1: Comparison of DFT Functionals for Bicarbazole Triplet Calculations

Functional% Exact ExchangeSuitability for BicarbazolesExpected Error Margin
B3LYP 20%Poor. Underestimates charge-transfer states and T1​ energies.High (> 0.3 eV)
M06-2X 54%Excellent. Accurately models localized and CT excitations 3.Low (< 0.1 eV)
ω B97XD Range-separatedGood. Strong alternative for systems with long-range interactions.Low (~ 0.1 eV)

Table 2: Expected Optoelectronic Parameters

ParameterCalculation MethodExpected RangePhysical Significance in OLEDs
EHOMO​ DFT (M06-2X)-5.60 to -5.80 eVDetermines the hole injection barrier from the HTL.
ELUMO​ DFT (M06-2X)-2.00 to -2.30 eVDetermines the electron injection barrier from the ETL.
ET1​ (Vertical) TD-DFT3.00 - 3.15 eVUpper bound of triplet energy; absorption profile.
ET1​ (Adiabatic) Δ SCF2.85 - 2.95 eVTrue triplet exciton energy; dictates Dexter transfer 1, 2.
Experimental Self-Validation Loop

A robust computational protocol must close the loop with empirical validation. To verify the calculated adiabatic T1​ of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole:

  • Matrix Isolation: Dissolve the synthesized compound in a rigid matrix solvent (e.g., 2-methyltetrahydrofuran or toluene) at a low concentration ( 10−5 M) to prevent intermolecular excimer formation [[2]]().

  • Cryogenic Spectroscopy: Freeze the sample to 77 K using liquid nitrogen.

  • Phosphorescence Measurement: Excite the molecule and measure the time-gated photoluminescence spectrum.

  • Correlation: The highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum corresponds directly to the adiabatic T1​ energy calculated via the Δ SCF method [[3]](). If the discrepancy between the Δ SCF value and the 77 K 0-0 peak exceeds 0.1 eV, the computational model (specifically the exact exchange ratio of the functional) must be recalibrated.

References
  • [3] High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. National Institutes of Health (PMC). Available at:

  • [1] and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials. National Institutes of Health (PMC). Available at:

  • [2] Triplet Excimer Emission in a Series of 4,4′-Bis(N-carbazolyl)-2,2′-biphenyl Derivatives. American Chemical Society (ACS). Available at:

  • [4] ΔDFT Predicts Inverted Singlet–Triplet Gaps with Chemical Accuracy at a Fraction of the Cost of Wave Function-Based Approaches. American Chemical Society (ACS). Available at:

Sources

Exploratory

Thermal Stability and Glass Transition Dynamics of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole in OLED Applications

Executive Summary The development of highly efficient, long-lasting Organic Light-Emitting Diodes (OLEDs) relies heavily on the morphological and thermal stability of the constituent organic layers. 9-[1,1'-Biphenyl]-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, long-lasting Organic Light-Emitting Diodes (OLEDs) relies heavily on the morphological and thermal stability of the constituent organic layers. 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4), often utilized as a high-performance host and hole transport material (HTM), represents a critical advancement in molecular design 1[1].

This technical guide explores the mechanistic causality behind its exceptional thermal stability ( Td​ ) and glass transition temperature ( Tg​ ), providing researchers with standardized, self-validating protocols for thermal analysis.

Mechanistic Insights: Molecular Structure and Thermal Causality

In operational OLEDs, non-radiative recombination and inherent device resistance generate significant Joule heating. If the internal temperature approaches the glass transition temperature ( Tg​ ) of the amorphous organic layers, the molecules gain sufficient kinetic energy to undergo structural relaxation and crystallization. This phase separation disrupts the uniform film morphology, creating grain boundaries that act as non-radiative quenching sites and leakage current pathways, ultimately leading to catastrophic device failure.

The structural engineering of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole directly mitigates this failure mode through specific molecular mechanics:

  • Asymmetric Steric Hindrance: On one side of the 3,3'-bicarbazole core, the 9-position is linked to a meta-linked biphenyl group, expanding electron delocalization. On the other side, a phenyl group provides intense steric hindrance 1[1].

  • Suppression of π−π Stacking: This asymmetric "push-push" geometry induces severe molecular twisting, significantly increasing the rotational barrier around the bi-carbazole linkage. This prevents dense intermolecular π−π stacking.

  • Free Volume and Vitrification: By inhibiting close molecular packing, the structure increases the free volume, locking the material into a highly stable amorphous glass state with an elevated Tg​ , thereby resisting thermally-induced morphological degradation 2[2].

OLED_Thermal_Stability A OLED Operation (Joule Heating) B Thermal Stress on Organic Layers A->B C Low Tg Material (e.g., CBP, Tg ~62°C) B->C D High Tg Material (e.g., mBPCz, Tg >130°C) B->D E Molecular Mobility & Aggregation C->E F Preserved Amorphous Morphology D->F G Crystallization & Phase Separation E->G H Stable Device Performance F->H I Efficiency Roll-off & Device Failure G->I

Mechanistic pathway of thermal stress in OLEDs and the stabilizing effect of high-Tg materials.

Quantitative Thermal Data

To contextualize the thermal robustness of this compound, it is benchmarked against traditional carbazole-based hosts such as CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and mCP (1,3-Bis(N-carbazolyl)benzene).

Property9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazoleCBP (Reference)mCP (Reference)
Glass Transition Temp ( Tg​ ) > 130 °C~ 62 °C~ 55 °C
Decomposition Temp ( Td​ ) > 450 °C~ 400 °C~ 380 °C
Morphological State Highly Stable AmorphousProne to CrystallizationProne to Crystallization
Primary OLED Function Host / Hole Transport LayerHostHost

Data synthesized from structural analogs in 3[3] and 4[4].

Standardized Experimental Protocols

To ensure high scientific integrity and reproducibility, the following self-validating methodologies must be employed when characterizing the thermal properties of OLED intermediates.

Protocol A: Thermogravimetric Analysis (TGA) for Td​

Purpose: To determine the thermal decomposition temperature ( Td​ ), strictly defined as the temperature at which 5% mass loss occurs. Causality: Conducting this analysis in a high-purity nitrogen atmosphere prevents oxidative degradation, isolating pure thermal bond-cleavage events to accurately reflect the molecule's intrinsic backbone stability.

  • Calibration: Calibrate the TGA instrument using standard Curie point reference materials to ensure absolute temperature accuracy.

  • Sample Preparation: Weigh exactly 2.0 – 5.0 mg of the synthesized carbazole powder into an alumina crucible. Reasoning: A smaller mass prevents thermal lag across the sample volume, ensuring uniform heating.

  • Atmospheric Purging: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes to completely displace residual oxygen.

  • Heating Ramp: Heat the sample from 25 °C to 600 °C at a constant, controlled heating rate of 10 °C/min.

  • Data Extraction: Plot the residual mass percentage against temperature. Identify the Td​ at exactly 95% residual mass.

Protocol B: Differential Scanning Calorimetry (DSC) for Tg​

Purpose: To identify the glass transition temperature ( Tg​ ), marking the transition from a rigid glassy state to a mobile rubbery state. Causality: The "Heat-Cool-Heat" cycle is a mandatory, self-validating system. The first heat erases processing/thermal history (such as polymorphism or residual crystallization from synthesis). Quench cooling forces the material into an amorphous kinetic trap. The second heat reveals the true thermodynamic Tg​ .

  • Sample Preparation: Hermetically seal 3.0 – 5.0 mg of the sample in an aluminum DSC pan. Prepare an empty, mass-matched aluminum pan as the reference.

  • First Heating (Erasing History): Heat the sample from 25 °C to 300 °C (safely below the Td​ ) at 10 °C/min under an N2​ flow of 50 mL/min.

  • Quench Cooling (Vitrification): Rapidly cool the sample from 300 °C back to 25 °C at a rate of 50 °C/min. Reasoning: This rapid quench prevents molecular ordering, forcing the material into a purely amorphous glass state.

  • Second Heating (Measurement): Heat the sample again from 25 °C to 300 °C at 10 °C/min.

  • Data Analysis: Analyze the thermogram from the second heating cycle. The Tg​ is calculated as the inflection point of the endothermic step-change in the baseline heat capacity ( ΔCp​ ).

Thermal_Analysis_Workflow A Sample Prep (2-5 mg, Al pan) B TGA Analysis (N2 atmosphere) A->B D DSC Analysis (Heat-Cool-Heat) A->D C Determine Td (5% weight loss) B->C E Erase Thermal History (1st Heating) D->E F Determine Tg (2nd Heating) E->F

Standardized thermal analysis workflow (TGA and DSC) for evaluating OLED material stability.

References

  • BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4, Catsyn Chemical Database.
  • Bi-9H-carbazole,9-[1'1-biphenyl]-3-yl-9'-phenyl, Sigma-Aldrich.
  • 3,3′-Bicarbazole-based compounds as bipolar hosts for green and red OLEDs, ResearchGate.
  • Efficient and stable sky-blue delayed fluorescence organic light-emitting diodes, PubMed Central (PMC).

Sources

Foundational

Hole transport mechanisms in 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

An In-Depth Technical Guide to Hole Transport Mechanisms in 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole This guide provides a comprehensive technical overview of the hole transport mechanisms in the organic sem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Hole Transport Mechanisms in 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

This guide provides a comprehensive technical overview of the hole transport mechanisms in the organic semiconductor 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole. Intended for researchers, materials scientists, and professionals in organic electronics development, this document synthesizes fundamental principles with practical insights into the characterization and understanding of charge transport in this and related carbazole-based materials.

Introduction: The Role of Carbazole-Based Materials in Organic Electronics

Carbazole derivatives have emerged as a cornerstone class of materials for hole transport layers (HTLs) in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] Their popularity stems from their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties through synthetic modification.[2][3] The molecule 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, with its intricate structure combining biphenyl and bicarbazole moieties, is designed to optimize these properties for efficient device performance.[4][5] Understanding the fundamental mechanisms governing how positive charge carriers (holes) move through this material is paramount for device optimization and the rational design of next-generation materials.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C36H24N2" [pos="0,2.5!", fontsize=18, fontcolor="#202124"]; "Carbazole1" [label="Carbazole", pos="-1.5,0", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Carbazole2" [label="Carbazole", pos="1.5,0", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Biphenyl" [label="Biphenyl", pos="0,1.5", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Phenyl" [label="Phenyl", pos="3,0.5", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} Simplified representation of the core structural units.

Theoretical Framework: Hole Transport in Disordered Organic Semiconductors

Unlike crystalline inorganic semiconductors with well-defined energy bands, charge transport in amorphous organic materials like 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is typically described by a hopping mechanism .[6] In this model, charge carriers (holes) are localized on individual molecules or conjugated segments and move by "hopping" between adjacent sites. The rate of this hopping is influenced by several factors, including the distance between sites, their relative energetic alignment, and the molecular reorganization energy.

The Gaussian Disorder Model (GDM)

A widely accepted theoretical framework for describing charge transport in disordered organic semiconductors is the Gaussian Disorder Model (GDM).[7] The GDM posits that the energies of the localized states (the Highest Occupied Molecular Orbitals, or HOMOs, for hole transport) are not uniform but rather follow a Gaussian distribution. This energetic disorder arises from variations in the local environment of each molecule, including differences in orientation and packing.

Key tenets of the GDM include:

  • Energetic Disorder (σ): The width of the Gaussian density of states. A larger σ indicates a greater degree of energetic disorder, which generally leads to lower charge carrier mobility.

  • Positional Disorder: Variations in the distance and relative orientation between hopping sites.

  • Electric Field and Temperature Dependence: The GDM predicts a characteristic dependence of mobility on both the applied electric field and temperature.

The mobility (μ) in the GDM framework is often described by the following relationship:

μ(E,T) = μ₀ exp[-(2σ/3kT)²] exp[C( (σ/kT)² - Σ²)√E]

where:

  • μ₀ is the mobility in the absence of disorder.

  • σ is the width of the Gaussian density of states.

  • k is the Boltzmann constant.

  • T is the temperature.

  • E is the electric field.

  • C and Σ are constants related to the material's properties.

The Poole-Frenkel Effect

The Poole-Frenkel effect describes the enhancement of charge carrier mobility at high electric fields.[8][9] It attributes this to the field-assisted lowering of the potential barrier for a charge carrier to be released from a trap state.[8] In the context of disordered organic semiconductors, this can be viewed as the field facilitating the hopping of carriers out of lower-energy sites within the Gaussian density of states. The mobility dependence on the electric field in this model often follows a relationship of the form:

μ ∝ exp(β√E)

where β is the Poole-Frenkel factor. It is important to note that a linear relationship in a Poole-Frenkel plot (ln(μ) vs. √E) is often taken as evidence for this mechanism, though other factors can lead to similar dependencies.

Molecular Structure and its Influence on Hole Transport

The molecular architecture of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is intentionally designed to facilitate efficient hole transport.

  • Bicarbazole Core: The 3,3'-bicarbazole unit provides an extended π-conjugated system, which is the primary pathway for hole transport. The nitrogen atoms of the carbazole moieties are electron-rich, making them favorable sites for accommodating positive charge (holes).[5]

  • Biphenyl and Phenyl Substituents: The bulky and non-planar biphenyl and phenyl groups attached to the nitrogen atoms serve several purposes. They increase the solubility of the molecule, which is crucial for solution-based processing techniques. More importantly, they introduce steric hindrance that disrupts close packing and crystallization, promoting the formation of amorphous thin films with good morphological stability. While this amorphous nature is beneficial for film quality, it is also the source of the energetic and positional disorder that governs the hopping transport mechanism.

Quantitative Properties (Representative Values)

While specific experimental data for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is not widely available in peer-reviewed literature, we can infer expected ranges for its key electronic properties based on closely related bicarbazole derivatives.[1][10]

PropertyRepresentative Value RangeSignificance for Hole Transport
Hole Mobility (μ) 10⁻⁶ to 10⁻⁴ cm²/V·sA measure of how quickly holes move through the material under an applied electric field. Higher mobility is generally desirable for efficient device operation.[1]
HOMO Energy Level -5.10 to -5.80 eVThe energy of the highest occupied molecular orbital. For efficient hole injection from an adjacent layer (like a perovskite absorber or an anode), the HOMO level of the HTL should be well-aligned (slightly higher or equal to) the valence band of that layer.[10][11]
LUMO Energy Level -2.16 to -2.89 eVThe energy of the lowest unoccupied molecular orbital. A high LUMO level is important for blocking electrons from passing through the HTL, which would lead to recombination losses.[1][11]
Ionization Potential (IP) ~5.7 to 6.2 eVThe energy required to remove an electron from the molecule. It is closely related to the HOMO level and is a key parameter in determining the energy barriers for hole injection.[12]

Note: These values are for illustrative purposes and are based on data for similar carbazole and bicarbazole compounds. Actual values for the target molecule may vary.

Experimental Characterization of Hole Transport

Two primary techniques are employed to experimentally determine the hole mobility in organic semiconductors: Space-Charge Limited Current (SCLC) measurements and the Time-of-Flight (TOF) method.

Space-Charge Limited Current (SCLC) Method

The SCLC technique is a steady-state measurement that analyzes the current-voltage (J-V) characteristics of a single-carrier device.[13][14]

Experimental Protocol: SCLC Measurement

  • Device Fabrication: A hole-only device is fabricated in a sandwich structure, typically ITO / Hole Injection Layer (e.g., PEDOT:PSS) / Organic Semiconductor / High Work Function Metal (e.g., Au or Ag). The energy levels of the electrodes and injection layer are chosen to facilitate the injection of holes while blocking the injection of electrons.[6]

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: In an ideal trap-free semiconductor, the J-V characteristic in the SCLC regime is described by the Mott-Gurney law:

    J = (9/8)ε₀εᵣμ(V²/L³)

    where:

    • ε₀ is the permittivity of free space.

    • εᵣ is the relative permittivity of the material.

    • μ is the charge carrier mobility.

    • L is the thickness of the organic layer.

    By plotting J vs. V² on a log-log scale, a region with a slope of 2 indicates the SCLC regime. The mobility can then be extracted from the magnitude of the current in this region.

dot graph "SCLC_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Fabricate" [label="Fabricate Hole-Only Device"]; "Measure" [label="Measure J-V Curve"]; "Plot" [label="Plot log(J) vs. log(V)"]; "Identify" [label="Identify SCLC Regime (slope ≈ 2)"]; "Calculate" [label="Calculate Mobility using Mott-Gurney Law"];

} Workflow for SCLC mobility measurement.

Time-of-Flight (TOF) Method

The TOF method is a transient measurement that directly probes the time it takes for a sheet of charge carriers to drift across a known thickness of the material under an applied electric field.[15]

Experimental Protocol: TOF Measurement

  • Sample Preparation: A sample is prepared by sandwiching a relatively thick film (several micrometers) of the organic semiconductor between two electrodes, one of which is semi-transparent.

  • Carrier Generation: A short laser pulse is directed through the semi-transparent electrode, generating a thin sheet of electron-hole pairs near this electrode.

  • Carrier Drift: An applied electric field separates the charge carriers, causing one type (holes in this case) to drift across the film towards the opposite electrode.

  • Current Measurement: The transient photocurrent generated by the moving sheet of charge is measured as a function of time.

  • Data Analysis: The transit time (tₜ) is determined from the shape of the photocurrent transient. The mobility (μ) is then calculated using the equation:

    μ = L / (tₜ * E) = L² / (tₜ * V)

    where:

    • L is the film thickness.

    • E is the applied electric field.

    • V is the applied voltage.

dot graph "TOF_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare" [label="Prepare Thick Film Sample"]; "Generate" [label="Generate Charge Carriers with Laser Pulse"]; "Drift" [label="Drift Carriers with Electric Field"]; "Measure" [label="Measure Transient Photocurrent"]; "Determine" [label="Determine Transit Time (tₜ)"]; "Calculate" [label="Calculate Mobility"];

} Workflow for TOF mobility measurement.

Conclusion

The hole transport in 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is governed by a hopping mechanism through a distribution of localized states, a process well-described by the Gaussian Disorder Model. The intricate molecular design, featuring a bicarbazole core and bulky aromatic substituents, represents a deliberate strategy to achieve a balance between good film-forming properties and efficient charge transport. While specific experimental data for this molecule remains to be widely published, analysis of similar carbazole-based materials provides a strong framework for understanding its expected electronic properties and performance in organic electronic devices. The experimental techniques of SCLC and TOF provide robust methods for quantifying the hole mobility, a critical parameter for device modeling and the continued development of advanced hole transport materials.

References

  • Forming a Metal-Free Oxidatively Coupled Agent, Bicarbazole, as a Defect Passivation for HTM and an Interfacial Layer in a p–i–n Perovskite Solar Cell Exhibits Nearly 20% Efficiency. Chemistry of Materials. [Link]

  • Molecular Weight Effects of Biscarbazole-Based Hole Transport Polymers on the Performance of Solid-State Dye-Sensitized Solar Cells. MDPI. [Link]

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling. [Link]

  • Space charge limited current model (SCLC) hole mobility of compound M1. ResearchGate. [Link]

  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. DOI. [Link]

  • 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole | C36H24N2. PubChem. [Link]

  • Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. ResearchGate. [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry. [Link]

  • Development of Dopant-Free N,N′-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells. MDPI. [Link]

  • Poole–Frenkel effect. Wikipedia. [Link]

  • Carrier mobilities in amorphous organic semiconductor films prepared at various film formation process. ResearchGate. [Link]

  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • From Computational Discovery to Experimental Characterization of a High Hole Mobility Organic Crystal. DASH. [Link]

  • Management of the π-Conjugated System in Carbazole–Diphenylamine Derivative-Based Hole-Transporting Materials for Perovskite Solar Cells: Theoretical Simulation and Experimental Research. ACS Publications. [Link]

  • HOMO and LUMO. Wikipedia. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

  • (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Journal of Big Data. [Link]

  • (PDF) Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method. ResearchGate. [Link]

  • (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]

  • Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate. [Link]

  • Ho-Jung Jeong. Google Scholar.
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Link]

  • Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. MDPI. [Link]

  • (PDF) Theoretical Simulation of TADF Character of 3,9'-Bicarbazole Modified 2,4,6-Triphenyl-1,3,5-triazine. ResearchGate. [Link]

Sources

Exploratory

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole CAS 1619966-75-4 material safety data sheet

An In-depth Technical Guide to 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS 1619966-75-4) Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 9-[1,1'-Biphenyl]-3-yl-9'-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS 1619966-75-4)

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS 1619966-75-4) is not publicly available at the time of this writing. The following guide has been synthesized from publicly available data for the compound and safety information for structurally related carbazole-based materials. All protocols and recommendations should be considered provisional and supplemented by a thorough risk assessment conducted by qualified personnel. This material is intended for research use only.[1]

Introduction and Compound Profile

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is a complex organic molecule belonging to the carbazole family of compounds. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their unique electronic and photophysical properties, including fluorescence and charge conductivity.[2] The specific structure of this compound, featuring a biphenyl moiety and a bi-carbazole framework, contributes to its distinct electronic characteristics and stability, making it a material of interest in advanced materials science.[2]

The arrangement of biphenyl and carbazole units enhances its electronic properties, suggesting potential applications in organic electronics.[2] Its structure allows for significant π-π stacking interactions, which is a key factor for its use in devices.[2]

Chemical and Physical Properties

A summary of the known physical and chemical properties is presented below. This data is compiled from various chemical supplier databases and computational chemistry resources.

PropertyValueSource
CAS Number 1619966-75-4[3][4]
Molecular Formula C42H28N2[3]
Molecular Weight 560.7 g/mol [4]
Physical Form Solid[3]
Purity Typically ≥98%[3][4]
IUPAC Name 9-([1,1'-biphenyl]-3-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole[3]
InChI Key RPMPSNWINQPFKF-UHFFFAOYSA-N[3]

Potential Applications in Organic Electronics

Carbazole derivatives are cornerstone materials in the field of organic electronics. The properties of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole make it a candidate for several applications:

  • Organic Light Emitting Diodes (OLEDs): Its strong luminescent properties and high thermal stability are desirable for use as a host material in OLEDs, where it can facilitate efficient energy transfer and charge transport.[2]

  • Organic Photovoltaics (OPVs): The compound's electronic characteristics suggest it could function as a hole transport material (HTM) in solar cell technologies, playing a crucial role in transporting positive charges within the device.[2]

  • Sensors: The fluorescent nature of carbazole derivatives means they can be explored for use in chemical sensors, potentially for detecting environmental pollutants or biological markers.[2]

Hazard Identification and Safety Precautions (Inferred)

Authoritative Note: The following hazard assessment is based on data for the parent compound, 9H-Carbazole, and general principles for handling complex aromatic amines. A definitive hazard profile for CAS 1619966-75-4 is not established.

Based on analogous compounds, this material should be handled as a hazardous substance.[5] Potential health effects may include:

  • Eye Irritation: May cause serious eye irritation.[5][6][7]

  • Skin Irritation: May cause skin irritation upon contact.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5][6][8]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[5][8]

  • Chronic Effects: Some carbazole compounds are suspected of causing cancer based on animal studies.[6][8]

Recommended Personal Protective Equipment (PPE)

A robust PPE protocol is essential for mitigating exposure risks.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol lab_entry Entering Laboratory goggles Wear Chemical Safety Goggles (EN166 or OSHA 29 CFR 1910.133) lab_entry->goggles gloves Wear Nitrile Gloves (or other chemically resistant gloves) goggles->gloves coat Wear Laboratory Coat gloves->coat respirator Use NIOSH/EN 149 Approved Respirator (If generating dust or aerosols) coat->respirator Assess Dust/Aerosol Risk

Caption: Required PPE for handling carbazole-based compounds.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the material and ensuring laboratory safety.

Step-by-Step Handling Protocol:
  • Ventilation: Always handle this material in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[8][9] Use non-sparking tools for transfers.[9]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Remove contaminated clothing promptly and wash before reuse.[8]

  • Grounding: Prevent fire caused by electrostatic discharge, especially when handling larger quantities of powder.[9]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation or ingestion.[1][8]

Storage Requirements:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][9]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Store apart from incompatible materials such as strong oxidizing agents.[7]

Storage_Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in Designated Area: - Cool - Dry - Well-ventilated inspect->store No Damage quarantine Quarantine & Report inspect->quarantine Damaged log Log in Inventory store->log

Caption: Workflow for receiving and storing the compound.

First-Aid Measures (Inferred)

These first-aid recommendations are based on general procedures for chemical exposure and data from related carbazole compounds.[6][8] Seek immediate medical attention if exposure occurs or if you feel unwell.[8][9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8][9]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][8]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[8]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, it is expected to be stable under recommended storage conditions.

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

References

  • 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole - Smolecule. (2024, April 15). Link

  • 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole | C36H24N2 - PubChem. Link

  • Bi-9H-carbazole,9-[1'1-biphenyl]-3-yl-9'-phenyl - Sigma-Aldrich. Link

  • 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole - NextSDS. Link

  • Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren] - Journal of Henan University (Natural Science). Link

  • Material Safety Data Sheet - Fisher Scientific. (2003, March 18). Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 14). Link

  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 14). Link

  • Carbazole - Santa Cruz Biotechnology. Link

  • 9-Phenyl-9H,9'H-[3,3']bicarbazolyl Safety Data Sheets - Echemi. Link

  • PRODUCT INFORMATION - Cayman Chemical. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • 9-([1,1-biphenyl]-3-yl)-9H-carbazole | 1221237-87-1 - ChemicalBook. (2025, July 24). Link

  • 3,3'-Bi-9H-carbazole,9-[1'1-biphenyl]-3-yl-9'-phenyl - CymitQuimica. Link

  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 30). Link

Sources

Foundational

The Electronic Bandgap and Photophysical Dynamics of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole in Organic Electronics

Executive Summary The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of host materials. These materials must possess specific electronic bandgaps and high t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of host materials. These materials must possess specific electronic bandgaps and high triplet energies to facilitate efficient energy transfer to phosphorescent or thermally activated delayed fluorescence (TADF) dopants. 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) , frequently designated as BPBPC, has emerged as a state-of-the-art organic semiconductor for these applications[1]. Built upon a robust 3,3'-bicarbazole core, BPBPC exhibits a wide optical bandgap and superior hole-transporting characteristics, making it an optimal host matrix for deep-blue and green emissive species[2][3].

This technical guide dissects the electronic bandgap dynamics of BPBPC, explaining the causality behind its molecular design, and provides self-validating experimental protocols for characterizing its photophysical properties.

Molecular Architecture and the 3,3'-Bicarbazole Core

The structural ingenuity of BPBPC lies in the asymmetric N-substitution of a 3,3'-bicarbazole backbone with phenyl and biphenyl-3-yl moieties. This specific architecture dictates its macroscopic electronic behavior:

  • Steric Hindrance and Amorphous Morphology: The asymmetric, bulky peripheral groups disrupt highly ordered intermolecular π−π stacking. This structural irregularity elevates the glass transition temperature ( Tg​ ) and prevents crystallization within the thin film, ensuring long-term morphological stability under electrical stress[4].

  • Triplet Energy Confinement: The 3,3'-linkage between the two carbazole units induces a significant steric twist that limits extensive π -conjugation across the molecule. This torsion effectively localizes the triplet exciton, maintaining a high triplet energy ( T1​>2.8 eV) that is critical for preventing reverse energy transfer (exciton quenching) from high-energy blue dopants back to the host matrix[3][5].

Electronic Bandgap Dynamics

The electronic bandgap ( Eg​ ) of a host material dictates the charge injection barriers and the overall operational voltage of the OLED device[6]. For 3,3'-bicarbazole derivatives like BPBPC, the bandgap is typically engineered to be wide, falling between 3.10 eV and 3.35 eV[4][7].

  • HOMO Level (Hole Transport): The Highest Occupied Molecular Orbital (HOMO) is primarily distributed over the electron-rich bicarbazole core. Experimental cyclic voltammetry places the HOMO of structurally analogous 3,3'-bicarbazoles at approximately -5.60 to -5.75 eV[2]. This deep HOMO aligns favorably with common hole-transporting layers (HTLs), minimizing the hole-injection barrier.

  • LUMO Level (Electron Transport): The Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-withdrawing biphenyl and phenyl substituents. The LUMO is typically situated around -2.40 to -2.50 eV[2][8].

  • Mechanistic Causality: The wide bandgap of BPBPC is a direct consequence of the spatial separation of these frontier molecular orbitals. By isolating the HOMO on the core and the LUMO on the periphery, the electron-hole exchange integral is minimized. This spatial isolation simultaneously preserves a wide optical bandgap and a small singlet-triplet energy splitting ( ΔEST​ ), which is a prerequisite for high-efficiency OLED hosts[3].

EnergyCascade Anode Anode (ITO) -4.8 eV HTL HTL (TAPC) HOMO: -5.5 eV Anode->HTL Hole Injection Host Host (BPBPC) HOMO: -5.7 eV LUMO: -2.4 eV HTL->Host Hole Transport Dopant Dopant (Blue) HOMO: -5.9 eV LUMO: -2.8 eV Host->Dopant Exciton Transfer ETL ETL (TmPyPB) LUMO: -2.7 eV ETL->Host Electron Transport Cathode Cathode (LiF/Al) -2.9 eV Cathode->ETL Electron Injection

Energy level alignment and charge transport cascade in a BPBPC-hosted OLED.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the determination of BPBPC's electronic properties must employ orthogonal, self-validating techniques. The optical bandgap ( Egopt​ ) derived from UV-Vis spectroscopy must correlate mathematically with the electrochemical bandgap ( Egelec​ ) obtained via Cyclic Voltammetry (CV).

Protocol 1: Optical Bandgap ( Egopt​ ) via UV-Vis Spectroscopy

Causality: UV-Vis absorption identifies the lowest energy π−π∗ transition, representing the energy required to excite an electron from the HOMO to the LUMO in a neutral state.

  • Sample Preparation: Spin-coat a 50 nm thin film of BPBPC from a 10 mg/mL chlorobenzene solution onto a pre-cleaned quartz substrate to mimic solid-state device conditions.

  • Data Acquisition: Measure the absorption spectrum from 250 nm to 500 nm. BPBPC exhibits primary absorption peaks around 300–375 nm[7].

  • Tauc Plot Construction: Convert the absorbance data using the Tauc relation for direct allowed transitions: (αhν)2=A(hν−Eg​) . Plot (αhν)2 on the y-axis against photon energy ( hν=1240/λ ) on the x-axis[2][8].

  • Extrapolation: Extrapolate the linear region of the absorption edge to the x-axis intercept ( α=0 ) to yield Egopt​ (Expected value: ~3.30 eV)[4].

Protocol 2: Electrochemical Energy Levels via Cyclic Voltammetry

Causality: CV directly measures the energy required to add or remove an electron from the molecule, providing empirical HOMO and LUMO levels.

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (for oxidation scans).

  • Electrode Configuration: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Calibrate internally with a ferrocene/ferrocenium ( Fc/Fc+ ) redox couple.

  • Measurement: Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ).

  • Calculation & Validation:

    • Compute the HOMO: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV [8][9].

    • Calculate the LUMO indirectly using the validated optical bandgap: ELUMO​=EHOMO​+Egopt​ [8].

Protocol 3: Triplet Energy ( T1​ ) via Low-Temperature Phosphorescence

Causality: Measuring at 77 K in a rigid matrix suppresses non-radiative vibrational decay, allowing the forbidden triplet-to-singlet transition to be observed.

  • Preparation: Dissolve BPBPC in 2-methyltetrahydrofuran ( 10−5 M).

  • Matrix Formation: Flash-freeze the sample in liquid nitrogen (77 K) to form a rigid glass matrix.

  • Measurement: Excite the sample and measure the phosphorescence emission spectrum. The highest energy vibronic peak (the 0-0 transition) dictates the T1​ energy ( T1​=1240/λ0−0​ )[6].

Workflow Start Material Synthesis & Purification (Sublimation grade) Opt Optical Characterization (UV-Vis & PL Spectroscopy) Start->Opt Elec Electrochemical Analysis (Cyclic Voltammetry) Start->Elec Therm Thermal Analysis (TGA & DSC) Start->Therm Tauc Tauc Plot Analysis (Optical Bandgap Eg) Opt->Tauc Phos Low-Temp (77K) Phosphorescence (Triplet Energy T1) Opt->Phos OxRed Oxidation/Reduction Onsets (HOMO/LUMO Levels) Elec->OxRed Cross Self-Validating System: Eg(opt) ≈ Eg(elec) = |HOMO - LUMO| Tauc->Cross OxRed->Cross

Self-validating experimental workflow for determining BPBPC electronic properties.

Quantitative Data Summary

The following table summarizes the benchmark quantitative parameters for BPBPC and its immediate 3,3'-bicarbazole analogs, derived from standardized characterization methodologies[2][4][7].

PropertySymbolTypical Value RangePrimary Measurement Technique
Optical Bandgap Egopt​ 3.10 – 3.35 eVUV-Vis Spectroscopy (Tauc Plot)
HOMO Energy EHOMO​ -5.60 to -5.75 eVCyclic Voltammetry (Oxidation Onset)
LUMO Energy ELUMO​ -2.40 to -2.50 eVCalculated ( EHOMO​+Egopt​ )
Triplet Energy T1​ > 2.80 eVLow-Temp (77 K) Phosphorescence
Glass Transition Tg​ > 120 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp Td​ > 360 °CThermogravimetric Analysis (TGA)

Conclusion

The utilization of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) in organic electronics is driven by its meticulously tuned electronic bandgap and high triplet energy. By leveraging the steric twist of the 3,3'-bicarbazole core and the asymmetric substitution of biphenyl and phenyl groups, researchers can achieve the delicate balance of wide bandgaps, deep HOMO levels, and amorphous film stability required for next-generation blue and green OLEDs. The self-validating experimental frameworks outlined above ensure that the integration of BPBPC into device architectures is grounded in rigorous, reproducible physical chemistry.

References

  • [2] Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs - PMC. Source: nih.gov. 2

  • [7] Bicarbazole-Benzophenone-Based Twisted Donor-Acceptor-Donor Derivatives as Blue Emitters for Highly Efficient Fluorescent Organic Light-Emitting Diodes - MDPI. Source: mdpi.com. 7

  • [8] Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - RSC Publishing. Source: rsc.org. 8

  • [3] Engineering of Interconnect Position of Bicarbazole for High External Quantum Efficiency in Green and Blue Phosphorescent Organic Light-Emitting Diodes | ACS Applied Materials & Interfaces. Source: acs.org. 3

  • [9] Bicarbazole-benzophenone based twisted donor-acceptor derivatives as potential blue emitters for OLEDs - Preprints.org. Source: preprints.org. 9

  • [1] Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole|Electronical chemicals. Source: codchem.com. 1

  • [4] 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. Source: nih.gov.4

  • [5] Triplet Excimer Emission in a Series of 4,4′-Bis(N-carbazolyl)-2,2′-biphenyl Derivatives. Source: acs.org. 5

  • [6] Highly Efficient Blue Phosphorescent Organic Light-Emitting Diodes Employing a Host Material with Small Bandgap - ACS Publications. Source: acs.org. 6

  • [10] Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs - MDPI. Source: mdpi.com. 10

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Executive Summary & Scientific Context 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) is a high-performance asymmetric bipolar host material engineered for green/red phosphorescent organic ligh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) is a high-performance asymmetric bipolar host material engineered for green/red phosphorescent organic light-emitting diodes (PHOLEDs) and thermally activated delayed fluorescence (TADF) devices[1][2].

The molecular architecture relies on a 3,3'-bicarbazole core, which provides an extended, rigid π-conjugated plane that ensures strong hole mobility and a high triplet energy level[1]. The critical design feature is its asymmetric N-substitution: a phenyl group on one side and a meta-linked biphenyl group on the other[1]. This "push-push" electronic asymmetry induces molecular twisting and steric hindrance, suppressing excessive intermolecular aggregation[1]. Consequently, this structural design enhances the thermal stability and amorphous film morphology of the material, which is critical for reducing efficiency roll-off during long-term device operation[1][2].

Retrosynthetic Strategy & Workflow

Synthesizing an asymmetric 3,3'-bicarbazole presents a strict regiochemical challenge. Direct synthesis of 3,3'-bi-9H-carbazole followed by sequential N-arylation inevitably yields an intractable statistical mixture of homo- and hetero-arylated products.

To establish a self-validating and high-yielding system, a convergent synthesis strategy is mandated. The route involves the independent construction of two distinct N-arylated carbazole building blocks: a boronic ester (Intermediate A) and an aryl bromide (Intermediate B). These are subsequently united via a site-specific[3].

SynthesisRoute Carbazole1 9H-Carbazole NPhenylCz 9-phenyl-9H-carbazole Carbazole1->NPhenylCz Ullmann Coupling (PhI, CuI) BromoNPhenylCz 3-bromo-9-phenyl-9H-carbazole NPhenylCz->BromoNPhenylCz Bromination (NBS) IntA Intermediate A: 9-phenyl-9H-carbazole- 3-boronic acid pinacol ester BromoNPhenylCz->IntA Miyaura Borylation (B2pin2, Pd(dppf)Cl2) Final Final Product: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl- 3,3'-bi-9H-carbazole IntA->Final Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Carbazole2 9H-Carbazole NBiphenylCz 9-(biphenyl-3-yl)-9H-carbazole Carbazole2->NBiphenylCz Ullmann Coupling (3-Br-Biphenyl, CuI) IntB Intermediate B: 3-bromo-9-(biphenyl-3-yl)- 9H-carbazole NBiphenylCz->IntB Bromination (NBS) IntB->Final

Convergent synthesis of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Intermediate A (Boronic Ester)

Step 1.1: N-Phenylation (Ullmann-type Coupling)

  • Causality: A is chosen over Buchwald-Hartwig amination to avoid expensive palladium catalysts for simple N-phenylation, providing excellent yields with high functional group tolerance[4].

  • Procedure: Suspend 9H-carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.05 eq), trans-1,2-diaminocyclohexane (0.1 eq), and K₃PO₄ (2.0 eq) in anhydrous 1,4-dioxane under an argon atmosphere. Reflux at 110 °C for 24 hours.

  • Validation & Workup: Reaction completion is validated by TLC (Hexanes/EtOAc 9:1), where the N-phenylated product appears as a distinct, less polar spot. Cool to room temperature, filter through Celite, concentrate, and purify via silica gel chromatography to yield 9-phenyl-9H-carbazole.

Step 1.2: Regioselective Bromination

  • Procedure: Dissolve 9-phenyl-9H-carbazole (1.0 eq) in N,N-Dimethylformamide (DMF) and cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise in the dark. Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Workup: Pour the mixture into ice water to precipitate the crude product. Extract with dichloromethane (DCM), wash thoroughly with brine to remove DMF, dry over MgSO₄, and recrystallize from ethanol to yield pure 3-bromo-9-phenyl-9H-carbazole.

Step 1.3: Miyaura Borylation

  • Procedure: In a Schlenk flask, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles. Heat at 90 °C for 12 hours under argon[3].

  • Workup: Filter the black suspension through a pad of Celite, extract with EtOAc, and purify via short-path chromatography to yield Intermediate A (9-phenyl-9H-carbazole-3-boronic acid pinacol ester).

Phase 2: Synthesis of Intermediate B (Aryl Bromide)

Step 2.1: N-Arylation with 3-Bromobiphenyl

  • Procedure: Following the exact catalytic system from Step 1.1, react 9H-carbazole (1.0 eq) with 3-bromobiphenyl (1.2 eq) using CuI (0.05 eq), trans-1,2-diaminocyclohexane (0.1 eq), and K₃PO₄ (2.0 eq) in refluxing 1,4-dioxane for 24 hours[4].

  • Workup: Standard extraction and column chromatography yield 9-(biphenyl-3-yl)-9H-carbazole.

Step 2.2: Regioselective Bromination

  • Procedure: React 9-(biphenyl-3-yl)-9H-carbazole (1.0 eq) with NBS (1.05 eq) in DMF at 0 °C to room temperature for 4 hours.

  • Workup: Aqueous quench, DCM extraction, and recrystallization yield Intermediate B (3-bromo-9-(biphenyl-3-yl)-9H-carbazole).

Phase 3: Convergent Suzuki-Miyaura Cross-Coupling

Step 3.1: Final Assembly

  • Procedure: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.0 eq) in a degassed mixture of Toluene/Ethanol (4:1 v/v). Add Pd(PPh₃)₄ (0.05 eq) and 2M aqueous K₂CO₃ (3.0 eq). Reflux the biphasic mixture at 90 °C for 18 hours under vigorous stirring[3].

  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over MgSO₄. Purify via silica gel chromatography (Hexanes/DCM gradient).

  • Final Purification: To achieve the stringent purity required for OLED applications (>99.5%), subject the isolated product to vacuum sublimation (10⁻⁶ Torr) to yield optical-grade 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole.

Mechanistic Insights & Causality (E-E-A-T)

  • Regioselectivity in Bromination: The bromination of N-arylcarbazoles with NBS occurs almost exclusively at the 3-position. The nitrogen atom strongly activates the 3- and 6-positions via resonance. The 1- and 8-positions are sterically blocked by the bulky N-aryl group. By strictly limiting NBS to 1.05 equivalents, over-bromination at the 6-position is entirely suppressed, making this a highly reliable, self-validating step.

  • Catalyst Selection (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄): For the Miyaura borylation (Step 1.3), Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand accelerates the critical reductive elimination step of the bulky pinacolborane group, minimizing the formation of homo-coupled biaryl byproducts[3]. Conversely, for the final Suzuki coupling (Step 3.1), the less sterically demanding Pd(PPh₃)₄ is highly efficient for C-C bond formation between the sterically accessible 3-positions of the carbazoles[3].

  • Avoidance of Cross-Contamination: By constructing the asymmetric bicarbazole via a convergent C-C coupling rather than a divergent N-arylation of 3,3'-bicarbazole, the protocol strictly avoids the generation of symmetric bicarbazole impurities (e.g., 9,9'-diphenyl-3,3'-bicarbazole). Symmetric impurities possess nearly identical Rf values to the target compound and are notoriously difficult to separate via standard chromatography. This convergent route guarantees structural fidelity.

Quantitative Data Summary

PhaseReaction StepKey Reagents / CatalystTemp & TimeTypical Yield
1.1 N-PhenylationCuI, trans-1,2-diaminocyclohexane110 °C, 24 h85 - 90%
1.2 BrominationNBS (1.05 eq), DMF0 °C to RT, 4 h92 - 95%
1.3 Miyaura BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc90 °C, 12 h78 - 82%
2.1 N-ArylationCuI, trans-1,2-diaminocyclohexane110 °C, 24 h80 - 86%
2.2 BrominationNBS (1.05 eq), DMF0 °C to RT, 4 h90 - 94%
3.1 Suzuki CouplingPd(PPh₃)₄, K₂CO₃ (aq)90 °C, 18 h75 - 80%

References

  • Catsyn. "3,3'-BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4". Catsyn OLED Materials Database. URL:[Link]

  • Kim, S., Lee, Y., Lee, C., Lee, J., Oh, S., & Park, J. (2014). "Engineering of Interconnect Position of Bicarbazole for High External Quantum Efficiency in Green and Blue Phosphorescent Organic Light-Emitting Diodes". ACS Applied Materials & Interfaces, 6(17), 15070-15075. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles". The Journal of Organic Chemistry, 69(17), 5578-5587. URL:[Link]

Sources

Application

Advanced Application Note: Engineering PhOLEDs with 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole Host Matrices

Molecular Architecture & Optoelectronic Rationale Phosphorescent organic light-emitting diodes (PhOLEDs) require host materials capable of efficiently confining triplet excitons and facilitating energy transfer to the em...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Optoelectronic Rationale

Phosphorescent organic light-emitting diodes (PhOLEDs) require host materials capable of efficiently confining triplet excitons and facilitating energy transfer to the emissive dopant without suffering from triplet-triplet annihilation (TTA) or triplet-polaron quenching (TPQ)[1]. The compound 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) represents a highly optimized asymmetric host matrix designed specifically to maximize the efficiency of green to red PhOLEDs[2].

Causality in Molecular Design: The core of this molecule relies on a 3,3'-bicarbazole linkage. Unlike 2,7- or 3,6-linkages which heavily extend π -conjugation and inadvertently lower the triplet energy ( T1​ ), the 3,3'-linkage maintains a rigid, moderately conjugated plane that preserves a high T1​ level[3]. To optimize thin-film morphology, the molecule employs a deliberate asymmetric "push-push" N-substitution strategy[2]:

  • N-Biphenyl Group : Expands the conjugation system on one axis, enhancing electron delocalization and hole mobility[2].

  • N-Phenyl Group : Introduces significant steric hindrance, inducing molecular twisting. This asymmetry suppresses excessive intermolecular π−π stacking, thereby elevating the glass transition temperature ( Tg​ ) and ensuring the formation of a highly stable, amorphous thin film during vacuum deposition[2].

MolecularLogic Core 3,3'-Bicarbazole Core (Rigid π-Conjugated Plane) Prop1 High Hole Mobility & High Triplet Energy (T1) Core->Prop1 Sub1 N-Biphenyl Group (Extended Conjugation) Sub1->Prop1 Sub2 N-Phenyl Group (Steric Hindrance) Prop2 Amorphous Film Stability (Suppressed Aggregation) Sub2->Prop2 Result High-Performance PhOLED Host (Green to Red Emitters) Prop1->Result Prop2->Result

Structural logic of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole.

Optoelectronic Properties & Metrology Data

To successfully integrate this host into a device architecture, its energy levels must be strictly aligned with adjacent charge transport layers. The table below summarizes the critical physicochemical parameters dictating its performance.

Table 1: Optoelectronic and Thermal Properties

ParameterValue / CharacteristicImplication for Device Engineering
Molecular Weight 560.69 g/mol Optimal mass for controlled sublimation via Vacuum Thermal Evaporation (VTE).
HOMO Level ~ -5.6 to -5.8 eVFacilitates efficient hole injection from the Hole Transport Layer (HTL).
LUMO Level ~ -2.3 to -2.4 eVProvides an adequate energy barrier for electron confinement within the EML.
Triplet Energy ( T1​ ) > 2.7 eVPrevents reverse energy transfer from green/red phosphorescent guest emitters.
Thermal Stability ( Td​ ) > 400 °CPrevents thermal degradation and molecular fragmentation in the deposition crucible.

Exciton Dynamics & Energy Transfer

In a doped Emissive Layer (EML), the host material absorbs the majority of the injected charge carriers. Excitons are formed on the host and subsequently transferred to the phosphorescent guest. The high T1​ of the 3,3'-bicarbazole core ensures that Dexter energy transfer (triplet-to-triplet) proceeds efficiently in the forward direction, while the asymmetric steric bulk minimizes host-localized TTA[1].

EnergyTransfer cluster_Host Host Material (BP-Ph-bCz) cluster_Guest Phosphorescent Guest S1_H Singlet (S1) ISC Intersystem Crossing (ISC) S1_H->ISC S1_G Singlet (S1) S1_H->S1_G Förster Transfer T1_H Triplet (T1) T1_G Triplet (T1) T1_H->T1_G Dexter Transfer ISC->T1_H S1_G->T1_G Rapid ISC Emission Phosphorescence (hν) T1_G->Emission

Exciton energy transfer dynamics from the bicarbazole host to the phosphorescent guest.

Self-Validating Fabrication Protocol: Vacuum Thermal Evaporation (VTE)

The following protocol outlines the fabrication of a bottom-emitting PhOLED using 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole as the EML host.

Phase 1: Substrate Preparation & Work Function Tuning

Causality: ITO substrates must be pristine. Organic residues create charge-injection barriers, while improper work function alignment leads to high turn-on voltages.

  • Ultrasonication : Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in Deionized (DI) water, acetone, and isopropanol for 15 minutes each at 40°C.

  • Drying : Dry substrates under a stream of high-purity N2​ gas.

  • Surface Activation : Expose the substrates to UV-Ozone treatment for 15 minutes immediately prior to vacuum loading.

    • Self-Validation Checkpoint : Perform a water contact angle measurement. A contact angle of <10∘ confirms the removal of organic contaminants and the enrichment of surface oxygen, raising the ITO work function to ~5.0 eV.

Phase 2: High-Vacuum Deposition & EML Co-Evaporation

Causality: Co-evaporation requires precise rate control to ensure uniform dopant dispersion. Aggregation of the dopant leads to concentration quenching and severe efficiency roll-off.

  • Chamber Evacuation : Load substrates into the VTE chamber and pump down to a base pressure of ≤5×10−7 Torr. Do not initiate crucible heating until this pressure is reached to prevent the oxidation of organic materials.

  • Hole Transport Layer (HTL) : Deposit a standard HTL (e.g., NPB or TAPC) at a steady rate of 1.0 Å/s to a thickness of 40 nm.

  • EML Co-Evaporation :

    • Heat the crucible containing 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole until a stable sublimation rate of 1.0 Å/s is achieved on the Quartz Crystal Microbalance (QCM).

    • Simultaneously heat the dopant crucible (e.g., Ir(ppy)3​ for green emission) to achieve a rate of 0.05 - 0.10 Å/s.

    • Open the substrate shutter to co-deposit the EML to a total thickness of 30 nm.

    • Self-Validation Checkpoint : The QCM tooling factor must be pre-calibrated using spectroscopic ellipsometry. The ratio of the deposition rates directly dictates the doping concentration (Target: 5-10 wt%).

Phase 3: Electron Transport & Cathode Formation
  • Electron Transport Layer (ETL) : Deposit an ETL (e.g., TmPyPB or TPBi) at 1.0 Å/s to a thickness of 40 nm.

  • Electron Injection & Cathode : Deposit 1 nm of LiF at 0.1 Å/s, followed by 100 nm of Aluminum at 2.0 Å/s.

  • Encapsulation : Transfer the device to an argon-filled glovebox ( O2​,H2​O<0.1 ppm) and encapsulate using a UV-curable epoxy and a glass cover slip containing a desiccant getter.

VTE_Workflow Step1 1. Substrate Prep (ITO Cleaning & UV-Ozone) QC1 QC: Contact Angle < 10° Step1->QC1 Step2 2. HTL Deposition (Vacuum < 10^-6 Torr) QC1->Step2 Step3 3. EML Co-Evaporation (Host + 5-10% Dopant) Step2->Step3 QC2 QC: QCM Rate Monitoring (Host 1.0 Å/s, Guest 0.05 Å/s) Step3->QC2 Step4 4. ETL & Cathode Deposition QC2->Step4 Step5 5. Encapsulation & J-V-L Metrology Step4->Step5

Self-validating Vacuum Thermal Evaporation (VTE) workflow for PhOLED fabrication.

Device Characterization & Metrology

To validate the efficacy of the host material, perform J-V-L (Current Density-Voltage-Luminance) sweeps using a source-measure unit (e.g., Keithley 2400) coupled with a calibrated spectroradiometer.

Key Metrics to Extract :

  • Turn-on Voltage ( Von​ ) : Should be low ( ≤3.0 V), indicating excellent charge injection facilitated by the bicarbazole core's aligned HOMO level[3].

  • External Quantum Efficiency (EQE) : Look for a minimized efficiency roll-off at high luminance ( 1000 cd/m2 ). A flat EQE curve validates the successful suppression of TPQ and TTA by the host's asymmetric structure[1].

References

  • Selectively Investigating Molecular Configuration Effect on Blue Electrophosphorescent Host Performance through a Series of Hydrocarbon Oligomers . ACS Publications. Available at:[Link]

  • Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies . ACS Publications / SCUT. Available at:[Link]

  • 3,3'-BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4 . Catsyn. Available at:[Link]

Sources

Method

Application Note: Vacuum Thermal Evaporation Protocols for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) Thin Films

Executive Summary & Material Overview For researchers and drug development professionals utilizing organic optoelectronics (e.g., OLED-based photodynamic therapy light sources or analytical biosensors), the precise depos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Overview

For researchers and drug development professionals utilizing organic optoelectronics (e.g., OLED-based photodynamic therapy light sources or analytical biosensors), the precise deposition of organic semiconductor layers is critical. 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) , commonly referred to as BPBPC, is a high-performance bipolar host material.

BPBPC is characterized by its asymmetric dual-carbazole core, where the 3,3'-linkage forms an extended, rigid π-conjugated plane that provides 1[1]. The 9-position is linked to a meta-biphenyl group to enhance electron delocalization, while the 9'-position features a phenyl group that introduces steric hindrance to suppress excessive molecular aggregation[1]. This unique "push-push" electronic structure yields a high triplet energy level (T1), making it an ideal host for green to red phosphorescent emitters[1].

To preserve these properties and ensure high material purity,2[2].

Physicochemical Dynamics of BPBPC Evaporation

VTE relies on the phase transition of a source material from solid to vapor and back to solid under high vacuum. The experimental parameters directly dictate the optoelectronic viability of the BPBPC film:

  • Deposition Rate & Aggregation: The deposition rate dictates molecular packing. A controlled rate of 0.9–1.1 Å/s 3 to prevent the formation of quenching aggregates[3]. It also minimizes4, reducing charge accumulation at the interfaces[4].

  • Mean Free Path: Operating at a base pressure of < 1 × 10⁻⁶ Torr ensures a long mean free path,5 and preventing oxygen/moisture from acting as non-radiative recombination centers[5].

Experimental Workflow

VTE_Workflow SubPrep 1. Substrate Preparation Ultrasonic Clean & O2 Plasma PumpDown 2. Chamber Pump-Down Base Pressure < 10^-6 Torr SubPrep->PumpDown Outgas 3. Source Outgassing Thermal Ramp & Impurity Boil-off PumpDown->Outgas RateStab 4. Rate Stabilization QCM Calibration (0.9 - 1.1 Å/s) Outgas->RateStab Deposition 5. Thin Film Deposition Shutter Open & Substrate Rotation RateStab->Deposition Cooling 6. Cooling & Encapsulation N2 Glovebox Transfer Deposition->Cooling

Fig 1. Self-validating vacuum thermal evaporation workflow for BPBPC thin films.

Self-Validating VTE Protocols

Phase 1: Substrate Functionalization
  • Cleaning: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in Alconox solution, deionized water, acetone, and ethanol for 15 minutes each. Dry in an oven at 120 °C[6].

  • Surface Activation: Subject the ITO to6[6].

    • Self-Validation Check: Deposit a 2 µL droplet of deionized water onto a test substrate. A contact angle of <10° confirms the complete removal of organic residues and optimal surface energy for hole injection.

Phase 2: High-Vacuum Setup & Source Outgassing
  • Loading: Load 0.5g of BPBPC powder into a baffled tantalum crucible. Baffled crucibles prevent macro-particle "spitting."

  • Pump-Down: Evacuate the chamber until the base pressure reaches5[5].

  • Outgassing: Gradually ramp the crucible temperature at 5 °C/min while keeping the source shutter closed.

    • Self-Validation Check: Monitor the Penning gauge. A transient pressure spike indicates the outgassing of trapped moisture or solvent residues. Do not proceed until the pressure recovers below 1 × 10⁻⁶ Torr.

Phase 3: Precision Deposition & Rate Control
  • Stabilization: Increase the crucible temperature until sublimation begins. Use a Quartz Crystal Microbalance (QCM) to monitor the flux. Stabilize the 6[6].

  • Deposition: Open the substrate shutter and rotate the substrate holder at 15 RPM to ensure spatial uniformity.

    • Self-Validation Check: The QCM acoustic impedance must remain stable. Rate fluctuations >0.2 Å/s indicate thermal instability in the crucible, which will compromise the amorphous film morphology and induce crystallization.

Phase 4: Annealing & Encapsulation
  • Cooling: Close the shutters and ramp down the crucible power at 10 °C/min to prevent thermal shock.

  • Encapsulation: Vent the chamber with ultra-high purity N2. Immediately transfer the devices to a4[4].

Quantitative Process Parameters

ParameterOptimal Value / RangeMechanistic Rationale
Base Vacuum Pressure < 1 × 10⁻⁶ TorrMaximizes mean free path; prevents O2/H2O inclusion[5]
Substrate Temperature Ambient (~25 °C)Kinetically arrests molecules to maintain amorphous phase[3]
O2 Plasma Duration 5 minutesEnhances ITO work function and removes organic contaminants[6]
Deposition Rate 0.9 – 1.1 Å/sBalances film density, minimizes SOP, and prevents aggregation[3][4][6]
QCM Tooling Factor System Dependent (~75-85%)Calibrates geometric disparity between sensor and substrate

Mechanistic Insights: Morphology & Exciton Dynamics

Logical_Relations Rate Optimized Deposition Rate (0.9 - 1.1 Å/s) Morph Amorphous Morphology (Suppressed Aggregation) Rate->Morph SOP Reduced Spontaneous Orientation Polarization Rate->SOP Vac Ultra-High Vacuum (< 10^-6 Torr) Purity High Material Purity (No O2/H2O Traps) Vac->Purity Triplet Preserved High T1 Level (Efficient Energy Transfer) Morph->Triplet Purity->Triplet Efficiency High OLED Efficiency & Reduced Roll-off SOP->Efficiency Triplet->Efficiency

Fig 2. Causality between VTE parameters, BPBPC film properties, and OLED device efficiency.

References

  • Catsyn.BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4.
  • Benchchem.Application Notes and Protocols for BAlq Thin Film Deposition by Vacuum Evaporation.
  • PMC / NIH.Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization.
  • ACS Applied Materials & Interfaces.Process Engineered Spontaneous Orientation Polarization in Organic Light-Emitting Devices.
  • ACS Publications.Construction of High Tg Bipolar Host Materials with Balanced Electron–Hole Mobility....
  • ResearchGate.Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
  • AIP Publishing.Effect of molecular permanent dipole moment on guest aggregation and exciton quenching in phosphorescent organic light emitting diodes.

Sources

Application

Application of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole in TADF (Thermally Activated Delayed Fluorescence) systems

Target Audience: Materials Scientists, Optoelectronics Researchers, and OLED Device Engineers Document Type: Technical Application Note & Experimental Protocol Overview & Mechanistic Rationale Thermally Activated Delayed...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and OLED Device Engineers Document Type: Technical Application Note & Experimental Protocol

Overview & Mechanistic Rationale

Thermally Activated Delayed Fluorescence (TADF) has revolutionized organic light-emitting diodes (OLEDs) by enabling 100% internal quantum efficiency without relying on scarce noble metals. However, the performance of a TADF emitter is fundamentally dictated by its microenvironment—specifically, the host material.

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is a highly specialized p-type (hole-transporting) host material designed to maximize exciton confinement and structural stability in TADF-OLEDs. Its molecular architecture is engineered around two critical design principles:

  • The 3,3'-Bicarbazole Core: Unlike 3,6'- or 2,7'-linkages, the 3,3'-interconnect disrupts extended π -conjugation just enough to maintain a high triplet energy ( T1​>2.9 eV) while preserving strong electron-donating capabilities. This high T1​ is an absolute prerequisite to prevent reverse Dexter energy transfer from the TADF dopant back to the host, which would otherwise cause severe efficiency roll-off [1].

  • Asymmetric Bulky Substituents (Biphenyl & Phenyl): The incorporation of a bulky biphenyl group at the N-position introduces steric hindrance that suppresses intermolecular π−π stacking. This causality is twofold: it prevents excimer formation (which broadens emission spectra) and significantly elevates the glass transition temperature ( Tg​ ), locking the emissive layer into a morphologically stable amorphous state that resists Joule heating during device operation[2].

Optoelectronic Profile & Data Presentation

To successfully integrate this host into a TADF system, researchers must align its energy levels with adjacent charge-transport layers and the chosen TADF dopant. Below is a summary of the typical physicochemical properties of 3,3'-bicarbazole derivatives utilized in high-efficiency OLEDs [3].

Table 1: Optoelectronic & Thermal Properties

ParameterTypical Value / RangeExperimental MethodSignificance in Device Architecture
HOMO Level -5.70 to -5.85 eVCyclic Voltammetry (CV)Ensures low barrier for hole injection from the HTL.
LUMO Level -2.30 to -2.45 eVCalculated ( Eg​
  • HOMO)
Blocks electron leakage to the HTL.
Triplet Energy ( T1​ ) 2.90 – 3.05 eVLow-Temp (77K) PhosphorescenceConfines triplet excitons on blue/green TADF dopants.
Glass Transition ( Tg​ ) > 140 °CDifferential Scanning CalorimetryPrevents phase separation and crystallization in the EML.
Hole Mobility ( μh​ ) ∼10−4 cm 2 /VsSpace-Charge-Limited CurrentFacilitates balanced charge recombination in the EML.

Exciton Dynamics in the Host-Guest System

The primary function of the 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole host is to harvest electrically generated excitons and funnel them to the TADF dopant. Because the host's T1​ is higher than the dopant's T1​ , excitons are effectively "trapped" on the dopant molecules, where Reverse Intersystem Crossing (RISC) upconverts triplet excitons ( T1​ ) to singlet excitons ( S1​ ) for delayed fluorescence.

ExcitonDynamics HostS1 Host S1 (Singlet) HostT1 Host T1 (Triplet) HostS1->HostT1 ISC DopantS1 TADF Dopant S1 (Singlet) HostS1->DopantS1 FRET DopantT1 TADF Dopant T1 (Triplet) HostT1->DopantT1 Dexter Transfer Ground Ground State (S0) DopantS1->Ground Delayed Fluorescence DopantT1->DopantS1 RISC (Thermal)

Fig 1. Exciton harvesting and energy transfer pathways in a 3,3'-bicarbazole hosted TADF system.

Experimental Protocol: Vacuum-Deposited TADF OLED Fabrication

To achieve self-validating and reproducible results, the emissive layer (EML) must be fabricated via Vacuum Thermal Evaporation (VTE). This prevents solvent-induced quenching and allows for precise control over the host-dopant ratio.

Phase 1: Substrate Preparation & Hole Transport Layer (HTL)

Causality: Organic interfaces are highly sensitive to particulate contamination and work-function mismatches. UV-Ozone treatment is mandatory to increase the Indium Tin Oxide (ITO) work function and improve hole injection.

  • Cleaning: Sonicate patterned ITO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Activation: Dry with N2​ gas and subject to UV-Ozone treatment for 20 minutes.

  • Vacuum Transfer: Immediately transfer substrates to a high-vacuum chamber (base pressure <5×10−7 Torr).

  • HTL Deposition: Evaporate a hole-transporting material (e.g., TAPC or NPB) at a steady rate of 1.0 Å/s to a thickness of 40 nm.

Phase 2: Emissive Layer (EML) Formulation & Co-Deposition

Causality: The 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole host must be co-evaporated with the TADF emitter. The doping concentration must be kept low (typically 5–10 wt%) to prevent Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA).

  • Source Preparation: Load the bicarbazole host and the TADF dopant (e.g., 4CzIPN for green, or a blue TADF emitter) into separate effusion cells.

  • Rate Calibration:

    • Stabilize the host evaporation rate at 1.0 Å/s using a Quartz Crystal Microbalance (QCM).

    • Stabilize the TADF dopant evaporation rate at 0.08 Å/s (for an ~8 wt% doping ratio).

  • Co-Evaporation: Open both shutters simultaneously to deposit a 30 nm thick EML. Monitor the tooling factors carefully to ensure uniform dispersion of the dopant within the amorphous bicarbazole matrix.

Phase 3: Electron Transport Layer (ETL) & Cathode Assembly
  • ETL Deposition: Evaporate an electron-transporting material (e.g., TmPyPB or TPBi) at 1.0 Å/s to a thickness of 40 nm. Note: Ensure the ETL has a deep HOMO level to confine holes within the bicarbazole host layer.

  • Electron Injection: Deposit a 1 nm layer of Lithium Fluoride (LiF) at 0.1 Å/s.

  • Cathode: Deposit 100 nm of Aluminum (Al) at 2.0 Å/s.

  • Encapsulation: Transfer the device to a nitrogen-filled glovebox ( O2​,H2​O<0.1 ppm) and encapsulate using a glass lid and UV-curable epoxy to prevent oxidative degradation of the organic layers.

Fabrication ITO 1. Substrate Prep ITO cleaning & UV-Ozone HTL 2. Hole Transport Vacuum deposition (e.g., TAPC) ITO->HTL EML 3. Emissive Layer Bicarbazole Host + TADF Dopant HTL->EML ETL 4. Electron Transport Vacuum deposition (e.g., TmPyPB) EML->ETL Cathode 5. Cathode LiF/Al thermal evaporation ETL->Cathode

Fig 2. Step-by-step vacuum deposition workflow for TADF-OLED fabrication.

Device Performance & Quality Control

When properly formulated, devices utilizing 3,3'-bicarbazole derivatives as hosts exhibit exceptional performance metrics due to optimized charge balance and near-100% exciton utilization.

Table 2: Benchmark Performance of 3,3'-Bicarbazole Hosted TADF Devices

MetricTarget Value (Green TADF)Target Value (Blue TADF)Troubleshooting Indicator
Turn-on Voltage ( Von​ ) <3.0 V <3.5 VHigh Von​ indicates poor HOMO alignment or HTL interface issues.
Max External Quantum Eff. (EQE) >25% >15% Low EQE suggests host T1​ is quenching the dopant (reverse Dexter).
Current Efficiency (CE) >70 cd/A >30 cd/ADrops sharply if dopant concentration causes aggregation (ACQ).
Roll-off at 1000 cd/m 2 <15% drop <25% dropHigh roll-off indicates severe Triplet-Triplet Annihilation (TTA).

Self-Validation Check: Before full device fabrication, researchers should perform Photoluminescence Quantum Yield (PLQY) measurements on a 30 nm quartz-deposited EML film. A PLQY >85% confirms that the 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole matrix is successfully shielding the TADF dopant without non-radiative quenching.

References

  • Correlation of Molecular Structure with Photophysical Properties and Device Performances of Thermally Activated Delayed Fluorescent Emitters The Journal of Physical Chemistry C (ACS Publications), 2016.[Link]

  • Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs Journal of Materials Chemistry C (RSC Publishing), 2024.[Link]

  • 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs Molecules (MDPI / NIH), 2018.[Link]

Method

Application Note: Doping Concentration Guidelines for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole Emissive Layers

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Formulation Professionals. Material Focus: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) Executive Summary In th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Formulation Professionals. Material Focus: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4)

Executive Summary

In the architecture of Organic Light-Emitting Diodes (OLEDs), the emissive layer (EML) functions much like a targeted drug delivery system: the "active pharmaceutical ingredient" (the emissive dopant) must be perfectly dispersed within a highly engineered excipient (the host material) to maximize efficacy and prevent aggregation.

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is a state-of-the-art asymmetric bipolar host material. This protocol establishes the definitive doping concentration guidelines and co-evaporation workflows required to achieve optimal host-guest energy transfer, minimize Triplet-Triplet Annihilation (TTA), and maximize External Quantum Efficiency (EQE) in vacuum-deposited OLEDs.

Mechanistic Profile: The Asymmetric 3,3'-Bicarbazole Core

To understand why specific doping thresholds exist, we must first analyze the causality driven by the host's molecular structure.

The electronic properties of this compound arise from its asymmetric "push-push" architecture[1][2]:

  • Rigid π-Conjugated Plane: The two carbazole units, connected directly at the 3,3'-position, form an extended, rigid backbone. This restricts non-radiative decay pathways and provides a high triplet energy level ( ET​>2.7 eV)[3][4], which is critical for confining excitons on green and red phosphorescent guests.

  • Asymmetric Substitution: The 9-position is linked to a biphenyl group (expanding electron delocalization), while the 9'-position is linked to a phenyl group (providing steric hindrance). This asymmetry suppresses excessive molecular aggregation and crystallization, ensuring the formation of a uniform, amorphous film during vacuum thermal evaporation (VTE)[2][5].

Doping Concentration Guidelines

The optimal doping concentration is not arbitrary; it is a mathematically defined threshold that balances energy transfer efficiency against concentration quenching.

Emitter ClassificationTypical Guest DopantsOptimal Doping (wt%)Energy Transfer MechanismPrimary Failure Mode if Over-Doped
Phosphorescent Ir(ppy)₃, Ir(piq)₃5.0% – 8.0% Dexter Transfer (Short-range)Triplet-Triplet Annihilation (TTA)
TADF 4CzIPN, DB-derivatives10.0% – 15.0% FRET & DexterCharge Carrier Aggregation
Fluorescent Rubrene, DPAVBi1.0% – 3.0% FRET (Long-range)Excimer Formation / Quenching

Mechanistic Causality of Doping Thresholds

Phosphorescent Emitters (5–8 wt%)

Phosphorescent dopants harvest both singlet and triplet excitons. Because triplet-triplet energy transfer is forbidden by dipole selection rules, it relies entirely on Dexter Energy Transfer , which requires direct orbital overlap between the host and guest (effective range: ~10 Å).

  • The Causality: At 5–8 wt%, the spatial distribution of dopant molecules is dense enough to allow host-to-guest Dexter transfer, but sparse enough to prevent guest-to-guest interaction. Exceeding 8 wt% exponentially increases the probability of Triplet-Triplet Annihilation (TTA), where two adjacent excited dopants collide, losing one exciton to non-radiative heat[6][7].

TADF Emitters (10–15 wt%)

Thermally Activated Delayed Fluorescence (TADF) emitters rely on Reverse Intersystem Crossing (RISC) to upconvert triplet excitons back to the singlet state for emission.

  • The Causality: RISC is a relatively slow process (microseconds). A higher doping concentration (10–15 wt%) is required to ensure that excitons are rapidly trapped by the guest molecules, minimizing the time they spend migrating through the bicarbazole host matrix, which would otherwise lead to charge carrier aggregation and efficiency roll-off at high voltages[6][8].

Fluorescent Emitters (1–3 wt%)

Fluorescent dopants only harvest singlet excitons via Förster Resonance Energy Transfer (FRET) , a dipole-dipole interaction that operates over long distances (up to 100 Å).

  • The Causality: Because FRET is long-range, a very low concentration (1–3 wt%) is sufficient to achieve 100% energy transfer. Fluorescent dyes are typically planar; over-doping forces these planar molecules together, creating excimers (excited dimers) that severely quench the photoluminescence quantum yield (PLQY)[9].

Pathway Visualization

G cluster_host Asymmetric 3,3'-Bicarbazole Host cluster_guest Emissive Dopant (Guest) H_S1 Host Singlet (S1) H_T1 Host Triplet (T1) H_S1->H_T1 ISC G_S1 Guest Singlet (S1) H_S1->G_S1 Förster Transfer G_T1 Guest Triplet (T1) H_T1->G_T1 Dexter Transfer G_S1->G_T1 ISC / RISC G_S0 Ground State (S0) G_T1->G_S0 Phosphorescence

Energy transfer mechanisms from the 3,3'-bicarbazole host to the emissive guest dopant.

Self-Validating Experimental Protocol: Co-Evaporation

To ensure absolute reproducibility, this protocol utilizes a self-validating feedback loop based on Quartz Crystal Microbalance (QCM) telemetry and post-deposition optical metrology.

Step 1: Pre-Evaporation QCM Calibration (Validation Phase 1)

Before co-evaporation, the exact Tooling Factor (TF) of both the host and guest sources must be validated to ensure the volume ratio accurately reflects the target weight percentage.

  • Deposit a 50 nm test film of pure 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole onto a silicon wafer.

  • Measure the physical thickness using a stylus profilometer (e.g., Dektak).

  • Self-Validation Check: Recalibrate the QCM using the formula:

    TFnew​=TFold​×ThicknessQCM​Thicknessmeasured​​
Step 2: Emissive Layer (EML) Co-Deposition
  • Pump the vacuum chamber down to a base pressure of ≤5×10−7 Torr.

  • Heat the 3,3'-bicarbazole host crucible until sublimation begins. Stabilize the host deposition rate at exactly 1.00 Å/s .

  • Calculate the required dopant rate based on the target weight percentage (e.g., 8 wt% for Ir(ppy)₃) using the density-adjusted formula:

    Ratedopant​=Ratehost​×(100−wt%wt%​)×(Densitydopant​Densityhost​​)

    (Assuming densities are roughly equal (~1.2 g/cm³), the dopant rate for 8 wt% would be 0.087 Å/s ).

  • Open the shutters simultaneously and co-deposit a 30 nm EML.

  • Self-Validation Check (In-Situ): Monitor the acoustic impedance (Z-ratio) of the QCM. A fluctuating Z-ratio indicates source spitting or thermal degradation of the bicarbazole core. The rate must remain within ±2% variance.

Step 3: Post-Deposition Optical Validation (Validation Phase 2)

Do not proceed to device encapsulation until the energy transfer of the EML formulation is verified.

  • Excite the 30 nm test film using a UV light source tuned to the host's absorption maximum (~330 nm).

  • Record the Photoluminescence (PL) spectrum.

  • Self-Validation Check: A perfectly doped film will show only the emission peak of the dopant (e.g., ~520 nm for Ir(ppy)₃). If a residual emission peak is observed at ~380–400 nm (the host's natural emission), the energy transfer is incomplete, indicating that the dopant concentration is too low or phase separation has occurred.

References

  • Catsyn Chemical Database. "3,3'-BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4". Chemical Substance Information & Material Properties.

  • ACS Applied Materials & Interfaces. "Engineering of Interconnect Position of Bicarbazole for High External Quantum Efficiency in Green and Blue Phosphorescent Organic Light-Emitting Diodes". American Chemical Society.

  • Molecules (MDPI). "Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs".

  • RSC Advances. "Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers". Royal Society of Chemistry.

  • Nanomaterials (MDPI). "Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs".

Sources

Application

Application Note: Fabrication of High-Efficiency Blue OLEDs using BPBPC as a Hole-Transporting Host Material

Target Audience: Materials Scientists, Optoelectronic Researchers, and Formulation/Drug Development Professionals. (Note: The rigorous morphological stabilization and high-vacuum deposition principles discussed herein pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Formulation/Drug Development Professionals. (Note: The rigorous morphological stabilization and high-vacuum deposition principles discussed herein parallel the formulation of amorphous solid dispersions in drug development, where controlling molecular aggregation and glass transition temperature ( Tg​ ) is equally critical.)

Executive Summary

The development of high-efficiency blue Organic Light-Emitting Diodes (OLEDs) requires host materials capable of confining high-energy excitons while maintaining excellent charge mobility. 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) has emerged as a state-of-the-art p-type (hole-transporting) host material. This application note details the mechanistic rationale, device architecture, and self-validating fabrication protocols for utilizing BPBPC in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Mechanistic Insights: The Role of BPBPC

The fundamental challenge in blue OLEDs is preventing reverse energy transfer from the high-energy blue dopant back to the host material. BPBPC solves this through its unique molecular architecture:

  • High Triplet Energy ( T1​ ): By linking two carbazole units at the 3,3'-position rather than the 9-position, BPBPC extends π -conjugation for charge transport while maintaining a high triplet energy ( T1​≈2.9 eV). This ensures exothermic energy transfer to blue emitters like FIrpic or 2CzPN .

  • Asymmetric "Push-Push" Structure: The molecule features a biphenyl group on one side and a phenyl group on the other. This asymmetry provides massive steric hindrance, suppressing intermolecular π−π stacking.

  • Morphological Stability: The prevention of crystallization yields a highly stable amorphous film with a high glass transition temperature ( Tg​>120 °C), drastically reducing efficiency roll-off during long-term device operation .

Exciton Energy Transfer Mechanism

To achieve maximum Internal Quantum Efficiency (IQE), the BPBPC host must efficiently transfer both singlet and triplet excitons to the guest dopant.

Energy_Transfer S1_Host S1 (BPBPC) T1_Host T1 (BPBPC) S1_Host->T1_Host ISC S1_Guest S1 (Dopant) S1_Host->S1_Guest Förster Transfer T1_Guest T1 (Dopant) T1_Host->T1_Guest Dexter Transfer S0 Ground State S1_Guest->S0 Fluorescence T1_Guest->S0 Phosphorescence

Fig 1. Exciton energy transfer mechanism from the BPBPC host to the blue dopant.

Material Properties & Specifications

PropertyValueMechanistic Significance
CAS Number 1619966-75-4Unique identifier for BPBPC procurement .
HOMO Level ~ -5.7 eVAligns with standard Hole Transport Layers (e.g., NPB) for low injection barriers.
LUMO Level ~ -2.3 eVHigh enough to block electrons from escaping the Emissive Layer (EML).
Triplet Energy ( T1​ ) ~ 2.9 eVPrevents reverse Dexter transfer from deep-blue dopants.
Glass Transition ( Tg​ ) > 120 °CEnsures the EML remains in a stable amorphous state under Joule heating.

Device Architecture & Energy Level Alignment

The following architecture utilizes BPBPC as the host matrix for a blue phosphorescent dopant (FIrpic). HAT-CN is used for hole injection, NPB for hole transport, and TmPyPB for electron transport and hole blocking.

OLED_Stack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) Cathode->EIL ETL ETL: TmPyPB (30 nm) EIL->ETL EML EML: BPBPC : FIrpic (8 wt%, 20 nm) (Blue Emissive Layer) ETL->EML HTL HTL: NPB (40 nm) EML->HTL HIL HIL: HAT-CN (10 nm) HTL->HIL Anode Anode: ITO (150 nm) HIL->Anode Substrate Substrate: Glass Anode->Substrate

Fig 2. Standard architecture for a BPBPC-hosted blue phosphorescent OLED stack.

Experimental Protocol: Step-by-Step Fabrication

This protocol operates as a self-validating system . At each critical juncture, a validation step is included to ensure the causality of the experiment remains intact.

Step 1: Substrate Preparation
  • Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Bake substrates in a vacuum oven at 120 °C for 1 hour.

  • Surface Treatment: Treat the ITO surface with UV-Ozone or O2​ plasma for 15 minutes immediately prior to vacuum loading.

    • Self-Validation Check: Perform a water contact angle measurement on a dummy substrate. An angle of <10∘ validates that organic contaminants are removed and the ITO work function is properly raised.

Step 2: Vacuum Thermal Evaporation (VTE)
  • Chamber Preparation: Load the substrates into the VTE chamber and pump down to a base pressure of ≤5×10−6 Torr.

    • Self-Validation Check: Monitor the pressure gauge. If the pressure spikes above 1×10−5 Torr during the heating of any organic crucible, halt the process. This indicates moisture/solvent outgassing, which will create non-radiative recombination centers in the EML.

  • HIL/HTL Deposition:

    • Evaporate HAT-CN at a rate of 0.5 Å/s to a thickness of 10 nm.

    • Evaporate NPB at a rate of 1.0 Å/s to a thickness of 40 nm.

  • EML Co-Evaporation (Critical Step):

    • Co-evaporate BPBPC and the blue dopant (FIrpic) to form a 20 nm layer.

    • Maintain the BPBPC rate at 1.0 Å/s and the FIrpic rate at 0.08 Å/s to achieve an exact 8 wt% doping concentration.

    • Self-Validation Check: Prior to the run, verify the Quartz Crystal Microbalance (QCM) tooling factor by depositing a 50 nm test film of BPBPC and measuring it via ellipsometry. A tooling factor discrepancy >5% will catastrophically alter the host-guest ratio, leading to concentration quenching.

  • ETL/Cathode Deposition:

    • Evaporate TmPyPB at 1.0 Å/s (30 nm).

    • Evaporate LiF at 0.1 Å/s (1 nm) followed by Aluminum at 2.0 Å/s (100 nm).

Step 3: Encapsulation
  • Transfer the devices to a nitrogen-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm) without breaking vacuum.

  • Apply a UV-curable epoxy around the perimeter of a glass lid and cure under 365 nm UV light for 3 minutes.

Performance Evaluation & Validation Metrics

Evaluate the fabricated OLEDs using a spectroradiometer coupled with a source-measure unit (SMU). The following table outlines the expected quantitative data for a successfully fabricated BPBPC:FIrpic device.

MetricExpected ValueDiagnostic / Troubleshooting Indicator
Turn-on Voltage ( Von​ ) ~ 3.0 VValues >4.0 V indicate poor hole injection (check HAT-CN/ITO interface) or degraded BPBPC purity.
Max Current Efficiency > 40 cd/AValues <25 cd/A suggest reverse energy transfer or triplet-triplet annihilation (TTA) due to incorrect doping %.
External Quantum Eff. (EQE) > 20%A low EQE combined with a red-shifted spectrum indicates excimer formation in the host matrix.
CIE Coordinates (x, y) (0.14, 0.30)Validates pure emission from FIrpic. Any green/yellow shoulder indicates emission leaking from the NPB layer.

References

  • Efficient blue/white phosphorescent organic light-emitting diodes based on a silicon-based host material via a direct carbon–nitrogen bond. Xie, Y.-M., et al. Journal of Materials Chemistry C, 3(20), 5347-5353 (2015). RSC Publishing. URL:[Link]

Method

Application Note: Advanced Cross-Coupling Strategies for the Synthesis of Asymmetric 3,3'-Bicarbazole OLED Materials

Target Molecule: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) Audience: Synthetic Chemists, Materials Scientists, and OLED Drug/Material Development Professionals Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS: 1619966-75-4) Audience: Synthetic Chemists, Materials Scientists, and OLED Drug/Material Development Professionals

Introduction & Mechanistic Rationale

3,3'-Bicarbazole derivatives are extensively utilized as high-triplet-energy host materials and thermally activated delayed fluorescence (TADF) components in solution-processed phosphorescent organic light-emitting diodes (OLEDs)[1]. The target molecule, 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, is a highly asymmetric system featuring two distinct N -aryl substituents: a phenyl group and a 3-biphenyl group.

The Challenge of Asymmetry

Synthesizing asymmetric bicarbazoles presents a significant regiochemical challenge. A divergent approach—attempting sequential Buchwald-Hartwig aminations directly on an unsubstituted 3,3'-bicarbazole core—inevitably yields a statistical mixture of unreacted, mono-arylated, and symmetrically di-arylated byproducts[2]. These impurities possess nearly identical Rf​ values, making chromatographic purification prohibitively difficult and reducing the optoelectronic purity of the final device.

The Self-Validating Convergent Strategy

To ensure absolute structural integrity, this protocol employs a convergent cross-coupling strategy . By pre-assembling two distinct carbazole monomers and linking them via a regioselective Suzuki-Miyaura C–C cross-coupling[3], we eliminate the possibility of symmetric bicarbazole contamination.

SynthesisStrategy cluster_divergent Divergent Approach (Statistical Mixture) cluster_convergent Convergent Approach (High Purity & Regioselective) A1 3,3'-Bicarbazole A2 Mono-arylation A1->A2 A3 Target + Impurities A2->A3 B1 3-Bromocarbazole B2 Ullmann C-N Coupling (Chemoselective) B1->B2 B3 Monomer B (Aryl Bromide) B2->B3 Target_Conv Target Molecule (Asymmetric Bicarbazole) B3->Target_Conv Suzuki-Miyaura C-C Coupling C1 Monomer A (Boronic Acid) C1->Target_Conv Suzuki-Miyaura C-C Coupling

Caption: Divergent vs. Convergent synthetic pathways for asymmetric 3,3'-bicarbazoles.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Monomer B

Target: 3-bromo-9-([1,1'-biphenyl]-3-yl)-9H-carbazole

Expertise & Causality: While the Buchwald-Hartwig amination is the premier method for C–N bond formation[4], reacting 3-bromocarbazole with an aryl bromide under Palladium catalysis risks competitive self-coupling (oligomerization) at the C3-bromide position. To bypass this, we utilize an Ullmann-type coupling with 3-iodo-1,1'-biphenyl. Copper(I) catalysts exhibit absolute chemoselectivity for aryl iodides over aryl bromides at 110 °C, preserving the crucial C–Br bond for the subsequent Suzuki step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromocarbazole (1.0 eq, 10 mmol), 3-iodo-1,1'-biphenyl (1.05 eq, 10.5 mmol), Copper(I) iodide (0.1 eq, 1 mmol), and anhydrous K2​CO3​ (2.0 eq, 20 mmol).

  • Ligand Addition: Add anhydrous Toluene (30 mL) followed by trans-1,2-diaminocyclohexane (0.2 eq, 2 mmol). The diamine ligand solubilizes the Cu(I) center and accelerates the oxidative addition.

  • Reaction: Heat the biphasic suspension to 110 °C for 18 hours. Monitor via TLC (Hexane/DCM 4:1) until the N-H carbazole spot is entirely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate.

  • Purification: Recrystallize from hot ethanol to yield Monomer B as a white crystalline solid.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bicarbazole Core

Target: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Expertise & Causality: 9-Phenyl-9H-carbazol-3-ylboronic acid is a highly versatile building block[5], but the 3,3'-coupling of two bulky carbazole units is sterically hindered. A biphasic Toluene/Ethanol/Water system is critical here[3]. Ethanol acts as a phase-transfer agent, shuttling the aqueous boronate into the organic toluene phase where the Pd-aryl complex resides. We strictly use K2​CO3​ rather than stronger bases (like NaOH ) to prevent the protodeboronation of the electron-rich carbazolylboronic acid.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Monomer B) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-Br OxAdd->PdII BaseEx Base Exchange (K2CO3 / H2O) PdII->BaseEx PdII_OH Pd(II) Complex Ar-Pd-OH BaseEx->PdII_OH Transmet Transmetalation (Monomer A) PdII_OH->Transmet PdII_Ar2 Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Target Molecule 3,3'-Bicarbazole RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the critical phase-transfer steps.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with Monomer B (1.0 eq, 5 mmol) and Monomer A (9-phenyl-9H-carbazol-3-ylboronic acid, 1.2 eq, 6 mmol).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 eq, 0.25 mmol). Add a degassed solvent mixture of Toluene (20 mL) and Ethanol (5 mL), followed by a degassed 2M aqueous K2​CO3​ solution (10 mL).

  • Reaction: Reflux the vigorously stirred biphasic mixture at 90 °C for 12 hours under argon. The solution will transition from pale yellow to a deep fluorescent hue as the extended π -conjugated bicarbazole forms.

  • Workup: Separate the organic layer, extract the aqueous layer with Toluene (2 × 15 mL), wash the combined organics with brine, and dry over MgSO4​ .

  • Purification: Purify via silica gel column chromatography (Hexane/DCM gradient) followed by vacuum sublimation to achieve OLED-grade purity (>99.9%).

Quantitative Data & Optimization

To validate the self-correcting nature of the protocol, the table below summarizes the optimization of the Suzuki-Miyaura coupling for sterically hindered bicarbazoles. The data demonstrates why the biphasic K2​CO3​ system is structurally mandated over alternatives.

EntryCatalyst SystemBase (Aqueous)Solvent SystemTime (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ THF / H2​O 2445%Sluggish transmetalation due to poor phase mixing.
2 Pd(PPh3​)4​ K2​CO3​ Toluene / EtOH / H2​O 12 82% Optimal phase transfer; high regioselectivity.
3 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene / H2​O 688%Highly active for hindered biaryls, but higher catalyst cost.
4 Pd(dppf)Cl2​ NaOH 1,4-Dioxane / H2​O 1230%Significant protodeboronation of Monomer A observed.

Table 1: Optimization matrix for the C3-C3' coupling of carbazole monomers.

References

1.[1] 3,3'-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs Source: mdpi.com URL:[Link]

2.[2] 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs (Methodology) Source: mdpi.com URL:[Link]

3.[4] Buchwald–Hartwig amination Source: wikipedia.org URL:[Link]

4.[5] 9-Phenyl-9H-carbazol-3-ylboronic acid Source: lookchem.com URL:[Link]

5.[3] Efficient Solution-Processable Non-Doped Emissive Materials Based on Oligocarbazole End-Capped Molecules Source: acs.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Welcome to the technical support center for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS No. 1800580-10-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (CAS No. 1800580-10-2). This guide is designed for researchers, chemists, and materials scientists who are working with this advanced hole-transport material. Due to its large, rigid, and aromatic structure, achieving optimal solubility in common organic solvents can be a significant challenge.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

The core structure of this molecule, featuring multiple carbazole and biphenyl units, results in strong intermolecular π-π stacking interactions, which can lead to low solubility and a tendency to aggregate in solution.[1] Understanding the interplay between the solute's structure and solvent properties is paramount for successful experimental work, particularly in applications like organic light-emitting diodes (OLEDs).[3][4]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during the dissolution of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole.

Q1: My compound is not dissolving sufficiently in my chosen solvent at room temperature. What are my immediate options?

A1: Insufficient solubility at room temperature is a common issue with large polycyclic aromatic hydrocarbons.[1] The primary factors to consider are solvent selection and the energy input into the system.

Initial Steps:

  • Solvent Screening: If you are using a non-polar or moderately polar solvent, consider switching to a more appropriate one. Carbazole derivatives generally show higher solubility in polar aprotic solvents.[5]

    • Recommended Starting Solvents: High-boiling point polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or chlorinated solvents like Dichloromethane (DCM) and Chloroform.[5][6] Dichloromethane, in particular, has been shown to be effective for similar complex hole transport materials that are insoluble in conventional solvents like chlorobenzene.[7][8]

  • Thermal Agitation: Gently heating the mixture can significantly improve both the rate of dissolution and the saturation solubility. The added thermal energy helps to overcome the strong solute-solute interactions.[9]

    • Protocol: Place the vial in a heated ultrasonic bath. Sonication provides mechanical agitation that breaks apart solute aggregates, while heat increases kinetic energy. Start with a moderate temperature (e.g., 40-60 °C) and gradually increase if necessary, while monitoring for any signs of compound degradation.

  • Extended Stirring: Allow the mixture to stir for a prolonged period (several hours to overnight) at a constant temperature. Sometimes, dissolution is simply a slow kinetic process.

Q2: I was able to dissolve the compound with heating, but it crashed out of solution upon cooling. How can I maintain solubility?

A2: This phenomenon, known as recrystallization or precipitation, occurs when the solution becomes supersaturated as the temperature drops. The key is to either maintain a higher temperature or modify the solvent system to better accommodate the solute at lower temperatures.

Strategies to Prevent Precipitation:

  • Co-Solvent Systems: The use of a co-solvent can disrupt the crystallization process and enhance overall solubility.[10] A co-solvent is a second, miscible solvent added to the primary solvent.

    • Mechanism: A carefully chosen co-solvent can modify the overall polarity and hydrogen-bonding characteristics of the solvent mixture, creating a more favorable environment for the solute. For large aromatic molecules, adding a small fraction of a good, high-boiling point solvent (like DMF) to a more volatile solvent (like DCM or Chloroform) can help keep the compound in solution.

    • Experimental Protocol:

      • Dissolve the compound in the primary solvent (e.g., Dichloromethane) at an elevated temperature.

      • In a separate vial, prepare a stock solution of the co-solvent (e.g., 10% DMF in DCM).

      • While the primary solution is still warm, titrate in the co-solvent mixture dropwise with vigorous stirring.

      • Allow the solution to cool slowly to room temperature. Observe for any signs of precipitation. The optimal ratio will need to be determined empirically.

  • Use of High-Boiling Point Solvents: For applications where the solvent will be evaporated later (e.g., spin-coating), starting with a higher-boiling point solvent from the outset may be the best approach, as it will be more resistant to the temperature changes that induce precipitation. Solvents like 1,2-Dichlorobenzene (DCB) or Tetrahydrofuran (THF) can be effective.[7]

Q3: I'm concerned about using aggressive solvents like DMSO or DMF due to potential interactions or difficulties in removal. Are there alternatives?

A3: Yes, concerns about solvent compatibility and removal are valid. While polar aprotic solvents are often effective, other solvent classes can be explored, and techniques can be optimized for less aggressive options.

Alternative Solvents and Techniques:

Solvent ClassExamplesBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Considerations
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)39.6, 61.2, 83.59.1, 4.8, 10.4Good balance of polarity and volatility. DCM is often a good starting point for complex organic molecules.[7][8] DCE offers a higher boiling point for better film formation control.[7]
Ethers Tetrahydrofuran (THF), Dioxane66, 1017.6, 2.2Moderately polar. THF is a common solvent for many organic materials. Dioxane is less polar but can be effective.
Aromatics Toluene, Xylene, Chlorobenzene (CB)111, ~140, 1322.4, ~2.4, 5.6Generally lower solubility is expected due to the non-polar nature, but they can be effective at elevated temperatures. Often used in OLED fabrication.[6]

Workflow for Solvent Optimization:

G cluster_0 Solubility Troubleshooting Workflow A Start: Insufficient Solubility B Test Polar Aprotic Solvents (DCM, Chloroform, THF) A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Apply Gentle Heat (40-60°C) & Sonication C->E No F Soluble? E->F F->D Yes G Test High-Boiling Point Solvents (DMF, DMSO, NMP) F->G No H Soluble? G->H H->D Yes I Consider Co-Solvent System (e.g., DCM/DMF) H->I No J Success I->J

Caption: Decision workflow for systematic solvent and condition screening.

Frequently Asked Questions (FAQs)

Q: What is the underlying chemical reason for the poor solubility of this molecule? A: The molecule 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is a large, structurally rigid molecule with extensive aromatic (π-conjugated) systems. This structure promotes strong, non-covalent intermolecular forces, specifically π-π stacking.[1] For the molecule to dissolve, the solvent molecules must provide enough energy to overcome these strong solute-solute interactions, as well as the solvent-solvent interactions, to create a cavity for the solute.[2] In many common solvents, the energy gained from new solute-solvent interactions is insufficient to overcome the powerful π-π stacking, resulting in low solubility.

Q: Can I modify the molecule itself to improve solubility for future experiments? A: Yes, synthetic modification is a powerful strategy, though it requires chemical synthesis capabilities. The goal is to disrupt the planarity and π-π stacking that causes low solubility.

  • Introduce Bulky Groups: Adding bulky substituents (like tert-butyl groups) to the aromatic core can create steric hindrance, preventing the molecules from packing tightly together.[1][11]

  • Add Flexible Chains: Incorporating flexible alkyl or alkoxy chains increases the conformational entropy of the molecule in solution and can improve solubility.[1][12]

  • Distort the Aromatic Core: Designing the synthesis to create a twisted or non-planar backbone can significantly suppress aggregation and enhance solubility.[1]

G cluster_0 Molecular Stacking vs. Solubilization cluster_1 Strategies node_A High Solubility Disrupted Stacking node_B Low Solubility Strong π-π Stacking node_C Add Bulky Groups node_B->node_C node_D Incorporate Flexible Chains node_B->node_D node_E Induce Core Torsion node_B->node_E node_C->node_A node_D->node_A node_E->node_A

Caption: Strategies to disrupt molecular packing and improve solubility.

Q: Are there any known incompatible solvents I should avoid? A: You should avoid highly non-polar aliphatic solvents like hexanes, heptane, or cyclohexane, as they lack the ability to interact favorably with the polarizable aromatic system of the carbazole units. The parent carbazole molecule is only slightly soluble to insoluble in such solvents.[5][6] Additionally, protic solvents like water and, to a lesser extent, simple alcohols (methanol, ethanol) are generally poor choices due to the hydrophobic nature of the large aromatic structure. Carbazole itself is practically insoluble in water.[13][14]

References

  • Zhang, L., et al. (2020). Preparation and property analysis of antioxidant of carbazole derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole | C12H9N | CID 6854. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulating the Solvent Resistance of Hole Transport Layer for High‐Performance Inverted Perovskite Solar Cells. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Engineering for Layer Formation Control with Cost-Effective Hole Transport Layer in High-Efficiency Perovskite Solar Cell. Retrieved from [Link]

  • Wu, J., et al. (2006). Suppressing Aggregation in a Large Polycyclic Aromatic Hydrocarbon. ACS Publications. Retrieved from [Link]

  • Chemcess. (2025, September 3). Carbazole: Properties, Production And Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). a) A conventional method to increase solubility/hydrophilicity to polycyclic aromatic molecules. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, June 19). Dominant factors rendering very low solubility of large aromatic molecules. Retrieved from [Link]

  • University of Bristol. (2026, March 18). By accident, UK scientists find a cleaner, easier way to fine‑tune drug molecules. Retrieved from [Link]

  • ACS Publications. (2022, January 26). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. Retrieved from [Link]

  • MDPI. (2023, December 7). An Alternative to Chlorobenzene as a Hole Transport Materials Solvent for High-Performance Perovskite Solar Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 9). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2010, April 27). Solution processable small molecules for organic light-emitting diodes. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole | C36H24N2. PubChem. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]

  • Journal of Henan University (Natural Science). (2022, April 22). Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Retrieved from [Link]

Sources

Optimization

Reducing driving voltage in 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole based light-emitting diodes

Welcome to the technical support center for researchers and scientists working with 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (B3PBPC) and related carbazole-based materials in the development of organic light...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers and scientists working with 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (B3PBPC) and related carbazole-based materials in the development of organic light-emitting diodes (OLEDs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, enabling you to overcome common challenges and optimize your device performance. My goal is to equip you with the foundational knowledge and practical insights necessary to reduce the driving voltage of your B3PBPC-based OLEDs, thereby enhancing their efficiency and longevity.

Troubleshooting Guide: High Driving Voltage

A high driving voltage is a common issue in OLED fabrication that can lead to reduced power efficiency and shorter device lifetime. This section provides a systematic approach to diagnosing and resolving the root causes of elevated driving voltages in your B3PBPC-based devices.

Issue 1: Poor Hole Injection from the Anode

Symptoms:

  • Significantly higher than expected turn-on voltage.

  • Low current density at a given forward bias.

  • Reduced overall device efficiency.

Root Cause Analysis: A large energy barrier between the anode (commonly Indium Tin Oxide - ITO) and the hole transport layer (HTL) is a primary cause of poor hole injection.[1][2] The work function of the anode and the Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned to facilitate efficient charge transfer.[3] In the case of B3PBPC, which often functions as a host material in the emissive layer (EML), the properties of the adjacent HTL are critical.

Solutions & Methodologies:

  • Anode Surface Treatment: The work function of ITO can be increased through various surface treatments, such as oxygen plasma or UV-ozone exposure. This enhances the alignment with the HOMO level of most hole-transporting materials, thereby reducing the injection barrier.

  • Insertion of a Hole Injection Layer (HIL): Introducing a thin interlayer between the anode and the HTL can significantly improve hole injection.[4] Materials like 4,4′,4″-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA) are commonly used as HILs.[5]

    • Experimental Protocol: HIL Deposition

      • Prepare the ITO substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.

      • Dry the substrate with a stream of high-purity nitrogen.

      • Treat the ITO surface with oxygen plasma for 5 minutes to increase its work function.

      • Transfer the substrate to a high-vacuum thermal evaporation chamber.

      • Deposit a 10-60 nm layer of the chosen HIL material at a rate of 0.1 nm/s.

      • Proceed with the deposition of the subsequent HTL and other organic layers without breaking the vacuum.

  • P-type Doping of the Hole Transport Layer: Doping the HTL with a p-type dopant, such as 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ), can increase the free hole concentration and reduce the injection barrier at the anode interface.[6][7] This leads to the formation of a thin depletion region, allowing for efficient hole tunneling.[2]

    • Experimental Protocol: P-Doping of the HTL

      • Co-evaporate the HTL material (e.g., NPB) and the p-dopant (e.g., F6-TCNNQ) from separate sources in a high-vacuum thermal evaporator.

      • Control the doping concentration by adjusting the relative deposition rates of the two materials. A typical doping concentration ranges from 1 to 12 wt.%.[6]

      • Monitor the film thickness using a quartz crystal microbalance.

      • The optimal doping concentration needs to be determined experimentally, as excessive doping can lead to quenching effects.[6]

Issue 2: Inefficient Charge Transport within the Organic Layers

Symptoms:

  • High series resistance observed in the current-voltage characteristics.

  • Voltage drop across the organic layers is excessive.

  • Efficiency roll-off at higher current densities.

Root Cause Analysis: The mobility of charge carriers (holes and electrons) within the organic semiconductors directly impacts the driving voltage. Low charge mobility leads to a buildup of space charge and increases the electric field required to drive the current. The bipolar nature of charge transport, meaning the balance between hole and electron mobilities, is also crucial for efficient recombination in the emissive layer.[3][8]

Solutions & Methodologies:

  • Selection of Appropriate Transport Materials: Choose HTLs and Electron Transport Layers (ETLs) with high charge mobilities. For carbazole-based hosts like B3PBPC, it is important to select transport materials with well-matched energy levels to ensure efficient charge injection into the EML.[3]

    Material TypeExample MaterialTypical Mobility (cm²/Vs)HOMO/LUMO (eV)
    Hole TransportNPB~10⁻⁴-5.4 / -2.4
    Hole TransportTAPC~10⁻²-5.5 / -2.0
    Electron TransportAlq3~10⁻⁶-5.7 / -3.1
    Electron TransportTPBi~10⁻⁵-6.2 / -2.7
  • Optimizing Layer Thickness: The thickness of each organic layer should be carefully optimized. Thicker layers increase the series resistance and thus the driving voltage. However, layers that are too thin can lead to shorting or inefficient exciton confinement.

    *dot graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

    } *enddot Figure 1: A generalized experimental workflow for the fabrication and characterization of B3PBPC-based OLEDs.

Issue 3: Large Electron Injection Barrier at the Cathode

Symptoms:

  • High turn-on voltage, even with optimized hole injection.

  • Unbalanced charge injection, leading to recombination outside the emissive layer.

  • Poor device performance, particularly in blue-emitting devices.

Root Cause Analysis: A significant energy barrier between the LUMO of the electron transport layer and the work function of the cathode material (e.g., Aluminum) impedes electron injection.[9] This is a common challenge, as stable metals often have high work functions.

Solutions & Methodologies:

  • Insertion of an Electron Injection Layer (EIL): A thin layer of a low work function material, such as Lithium Fluoride (LiF) or Cesium Fluoride (CsF), is commonly inserted between the ETL and the aluminum cathode.[5][9] This creates an interfacial dipole that lowers the effective electron injection barrier.

  • Use of Low Work Function Cathodes: While less common due to their reactivity, low work function metals like calcium can be used as the cathode to reduce the electron injection barrier. However, this often compromises device stability.

  • N-type Doping of the Electron Transport Layer: Similar to p-doping the HTL, n-doping the ETL with materials like lithium can increase its conductivity and facilitate electron injection.

Frequently Asked Questions (FAQs)

Q1: What are the key material properties of B3PBPC that I should be aware of?

A1: B3PBPC, or 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, is a carbazole-based organic semiconductor.[10] Its key properties include a high triplet energy, making it suitable as a host for phosphorescent emitters, and good thermal stability.[11] Its electronic properties are characterized by the biphenyl and bi-carbazole moieties, which influence its charge transport characteristics.[12]

Q2: How does the choice of host material affect the driving voltage?

A2: The host material in the emissive layer plays a crucial role in determining the driving voltage. A suitable host should have HOMO and LUMO levels that are well-aligned with the adjacent HTL and ETL, respectively, to ensure efficient charge injection into the EML.[3][8] This minimizes the energy barriers that charges need to overcome. Additionally, the host should possess good charge-transporting properties to facilitate the movement of both holes and electrons towards the recombination zone.[3]

Q3: Can interfacial engineering really make a significant difference in driving voltage?

A3: Absolutely. Interfacial engineering is a critical strategy for optimizing OLED performance.[1] The interfaces between different layers in an OLED are often where the largest energy barriers for charge injection and transport exist.[1] By introducing thin interfacial layers (HILs and EILs) or by modifying the surfaces of the electrodes, these energy barriers can be significantly reduced, leading to a lower driving voltage and improved device efficiency.[4]

*dot graph energy_level_diagram { rankdir=TB; node [shape=plaintext, fontsize=10]; edge [arrowhead=none, style=dashed, color="#5F6368"];

} *enddot Figure 2: A simplified energy level diagram illustrating the injection barriers at the electrode/organic interfaces.

Q4: What is the impact of doping concentration in the transport layers on the driving voltage?

A4: Doping the charge transport layers (p-doping the HTL and n-doping the ETL) is a powerful technique to reduce the driving voltage.[6] Doping increases the conductivity of these layers, which reduces the ohmic losses and improves charge injection from the electrodes.[13] However, there is an optimal doping concentration. For instance, in one study, the best results for a p-doped HTL were achieved at 4 wt.% doping.[6] Exceeding this optimal concentration can lead to a decrease in efficiency due to effects like exciton quenching at the EML interface.[6]

Q5: For a deep-blue OLED using a B3PBPC-based host, what specific ETL would you recommend?

A5: For deep-blue OLEDs, which require materials with wide bandgaps, the choice of ETL is critical. The ETL must not only have a suitable LUMO level for electron injection but also a sufficiently high HOMO level to block holes from leaking into the ETL.[14] Materials like 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) are often used as ETLs in blue OLEDs due to their good electron mobility and hole-blocking capabilities.[14][15] The selection of the ETL should be made in conjunction with the specific blue emitter and host system to ensure proper energy level alignment and charge balance.

References

  • Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole.
  • Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers | ACS Applied Materials & Interfaces. Available from: [Link]

  • Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. AIP Publishing. Available from: [Link]

  • Biological Interfacial Materials for Organic Light-Emitting Diodes. MDPI. Available from: [Link]

  • 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole | C36H24N2. PubChem. Available from: [Link]

  • New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials | Request PDF. ResearchGate. Available from: [Link]

  • The influence of the interfacial layer on the stability of all-solution-processed organic light-emitting diodes. RSC Publishing. Available from: [Link]

  • A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. MDPI. Available from: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Available from: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available from: [Link]

  • Anode Interfacial Engineering Approaches to Enhancing Anode/Hole Transport Layer Interfacial Stability and Charge Injection Efficiency in Organic Light-Emitting Diodes | Langmuir. ACS Publications. Available from: [Link]

  • Hole transport layer-free deep-blue OLEDs with outstanding colour purity and high efficiency. RSC Publishing. Available from: [Link]

  • Efficient and stabilized molecular doping of hole-transporting materials driven by a cyclic-anion strategy for perovskite solar cells. PMC. Available from: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available from: [Link]

  • Low driving voltage and high stability organic light-emitting diodes with rhenium oxide-doped hole transporting layer. ResearchGate. Available from: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. Available from: [Link]

  • (PDF) Comprehensive Study on the Electron Transport Layer in Blue Flourescent Organic Light-Emitting Diodes. ResearchGate. Available from: [Link]

  • Effects of Doped Hole-Transporting Layers on Perovskite Solar Cell Performances. MDPI. Available from: [Link]

  • Diploma Thesis Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications. reposiTUm. Available from: [Link]

  • High-performance near-infrared OLEDs maximized at 925 nm and 1022 nm through interfacial energy transfer. PMC. Available from: [Link]

  • The Advanced Charge Injection Techniques Towards the Fabrication of High-Power Organic Light Emitting Diodes | IntechOpen. Available from: [Link]

  • Driving voltage reduction in white organic light-emitting devices from selectively doping in ambipolar blue-emitting layer | Journal of Applied Physics. AIP Publishing. Available from: [Link]

  • Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. Available from: [Link]

  • Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. MDPI. Available from: [Link]

Sources

Troubleshooting

Purification troubleshooting for high-purity sublimation of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Technical Support Center: High-Purity Sublimation of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole Prepared by the Senior Application Scientist Desk Welcome to the technical support resource for the purification...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Sublimation of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Prepared by the Senior Application Scientist Desk

Welcome to the technical support resource for the purification of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working to achieve the highest possible purity for this advanced carbazole derivative. Given its application in high-performance organic electronic devices like OLEDs, achieving purity levels often exceeding 99.99% is not just a goal, but a necessity for optimal device performance and lifetime.[1][2]

This document provides a structured approach to troubleshooting common issues encountered during vacuum thermal sublimation, explains the scientific principles behind our recommendations, and offers detailed protocols to ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the sublimation of large organic molecules like 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole.

Q1: Why is vacuum sublimation the preferred purification method for this compound? A: Vacuum sublimation is a technique of choice for purifying organic compounds intended for the organic electronics industry.[3] For a large, thermally stable molecule like 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, this method is ideal for several reasons:

  • High Purity: It effectively separates the volatile target compound from non-volatile impurities (e.g., inorganic salts, catalysts residues from synthesis) and less volatile organic impurities.[3]

  • Solvent-Free: The process is entirely solvent-free, which prevents the introduction of solvent-related impurities and is environmentally cleaner.

  • Thermal Stability: The compound possesses good thermal stability, a prerequisite for sublimation without decomposition.[4] The high vacuum (typically <10⁻⁵ Torr) allows the material to vaporize at temperatures significantly below its melting point, minimizing the risk of thermal degradation.[5]

Q2: What are the most critical parameters to control during the sublimation process? A: The three most critical variables are temperature , pressure , and time .[6] Specifically for gradient sublimation, the temperature gradient along the sublimation tube is paramount. This gradient allows for the spatial separation of compounds with different volatilities, enabling the isolation of the target molecule from impurities that may have similar sublimation points.[3]

Q3: What kind of impurities are typically present in crude 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole? A: Impurities can originate from the synthesis process. Common culprits include:

  • Unreacted Precursors: Such as carbazole or biphenyl derivatives used in Suzuki or Ullmann coupling reactions.[1][4]

  • Catalyst Residues: Palladium or other transition metal catalysts may remain.

  • Isomeric Impurities: Incomplete reactions or side reactions can lead to structural isomers, which can be particularly challenging to remove due to their similar physical properties.[7][8] Research has shown that even trace amounts of isomeric impurities in carbazole-based materials can drastically alter their photophysical properties.[7]

  • Oligomeric Species: Small amounts of dimers or trimers formed during synthesis.

Q4: How many sublimation cycles are needed to achieve >99.9% purity? A: This is highly dependent on the purity of the starting material. For crude material with >95% purity, one or two cycles of gradient sublimation might be sufficient. However, for materials used in high-end electronics, three or more sublimation cycles are common to reach purities of ≥99.995%.[2] Each cycle effectively reduces the concentration of remaining impurities.

Troubleshooting Guide: From Low Yields to Impure Product

This guide is structured to help you diagnose and resolve specific experimental issues.

Problem 1: Low or No Yield of Sublimed Material

Possible Cause Scientific Explanation & Diagnostic Check Recommended Solution
Sublimation Temperature is Too Low The compound's vapor pressure is insufficient at the set temperature to allow for a practical sublimation rate. The energy provided is not enough for molecules to overcome intermolecular forces and enter the gas phase.[3] Check: Monitor the source material. Is there any visible sign of sublimation?Gradually increase the source temperature in 5-10°C increments. A good starting point is well below the material's melting point, which can be determined by DSC.
System Pressure is Too High (Poor Vacuum) A high pressure (e.g., >10⁻⁴ Torr) reduces the mean free path of the molecules, hindering their travel from the hot source to the cold collection surface. This leads to a very slow or stalled sublimation process. Check: Verify your vacuum gauge readings. Perform a leak check on the apparatus.Ensure all seals and joints are secure. Check the performance of the vacuum pump and cold trap. The system should ideally be at a pressure of <10⁻⁵ Torr for efficient sublimation.[5]
Thermal Decomposition The source temperature is too high, causing the molecule to break down into non-volatile or highly volatile fragments instead of subliming intact. This is a risk even for thermally stable compounds if the temperature is excessive.[4] Check: Is the residue in the source boat charred or blackened?Reduce the source temperature immediately. Perform a Thermogravimetric Analysis (TGA) on the crude material beforehand to determine its decomposition temperature (Td) and set the sublimation temperature safely below this value.
Insufficient Time Sublimation is a kinetic process. Even at the correct temperature and pressure, an insufficient duration will naturally lead to a low yield.Extend the duration of the sublimation run. Monitor the deposition on the collector; when the rate of deposition visibly slows or stops, the process is likely complete.

Problem 2: Purity of Material Does Not Improve Significantly

Possible Cause Scientific Explanation & Diagnostic Check Recommended Solution
Co-sublimation of Impurities An impurity has a vapor pressure very close to that of the target compound. This is common with isomeric or oligomeric impurities. Check: Analyze the sublimed product using HPLC or GC-MS to identify the persistent impurity.Implement a gradient sublimation technique. By creating a precise temperature profile along the collection tube, you can create distinct deposition zones for the target compound and the impurity, allowing for their physical separation.[9] Multiple sublimation runs may be necessary.
Temperature is Too High An excessively high source temperature can increase the vapor pressure of less volatile impurities, causing them to sublime along with the product.Lower the source temperature. This reduces the sublimation rate but increases selectivity, leaving more impurities behind in the non-volatile residue.
Poor Zone Separation In a gradient setup, if the temperature difference between zones is not sharp enough, the deposition bands of the product and impurities will overlap.Optimize the furnace's temperature profile to create sharper, more defined temperature zones along the sublimation tube.
"Bumping" of Crude Material Fine powders, if heated too quickly under vacuum, can be mechanically carried over to the collection zone without actually subliming, contaminating the final product.Heat the source material very slowly and gradually, especially during the initial phase. Using a glass wool plug between the source and collection zone can also help prevent this.

Problem 3: Sublimed Material is Discolored (Yellow, Brown, or Black)

Possible Cause Scientific Explanation & Diagnostic Check Recommended Solution
Thermal Decomposition As mentioned in "Low Yield," discoloration is a classic sign of thermal degradation. The temperature is too high, breaking chemical bonds and forming colored byproducts.Reduce the source temperature. Refer to TGA data to operate within a safe temperature window.
Reaction with Residual Oxygen/Water Even at low pressures, residual oxygen or water can react with the hot organic material, leading to oxidation and colored impurities. Water is a known detriment to OLED device lifetime.[10] Check: Was the system properly "baked out" before starting? Is the crude material completely dry?Pre-bake the system: Heat the empty sublimation tube under high vacuum for several hours to drive off adsorbed water. Ensure the crude material is thoroughly dried in a vacuum oven before loading.[5]

Experimental Protocols & Data

Table 1: Typical Parameters for Gradient Sublimation of Carbazole Derivatives

This table provides a starting point for optimization. The exact conditions for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole must be determined empirically.

ParameterRecommended RangeRationale & Key Considerations
Purity of Crude Material >95%Higher starting purity leads to more efficient sublimation and better final purity.[5] Pre-purification by chromatography may be needed for very impure samples.
System Base Pressure < 1 x 10⁻⁵ TorrA high vacuum is essential to lower the sublimation temperature and maximize the mean free path for efficient mass transport.[9]
Source Temperature (T_source) 250 - 400 °C (estimated)Must be below the decomposition temperature but high enough for a reasonable sublimation rate. This is the most critical parameter to optimize.
Deposition Zone Temp. (T_dep) 150 - 300 °CThe temperature gradient along the tube allows for fractional condensation. The optimal T_dep for the target compound will be where it readily condenses but more volatile impurities pass further down the tube.
Sublimation Duration 12 - 72 hoursDependent on the batch size, temperature, and apparatus geometry. The process should be continued until material deposition ceases.
Post-Sublimation Purity >99.9% (single run)Purity should be verified by HPLC, NMR, and elemental analysis. For device-grade material (>99.99%), multiple runs are standard.[2]
Standard Operating Procedure: Multi-Zone Gradient Sublimation

This protocol outlines the key steps for performing a high-purity purification.

1. Preparation and Loading: a. Ensure the crude 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole is completely dry by heating in a vacuum oven. Moisture can interfere with the process and degrade the material.[10] b. Thoroughly clean and dry all glassware. c. Load the powdered sample into a quartz boat and place it in the "source" end of the sublimation tube.

2. System Assembly and Evacuation: a. Assemble the sublimation apparatus and connect it to a high-vacuum line equipped with a cold trap. b. Begin to evacuate the system. A turbomolecular pump is recommended to achieve the necessary high vacuum. c. Perform a leak check to ensure the system is airtight. The pressure should drop to the base level of the pump.

3. System Bake-Out: a. While under vacuum, gently heat the entire length of the empty sublimation tube (excluding the source zone with the material) to ~150°C for 2-4 hours to drive off any adsorbed water and other volatile contaminants. b. Allow the tube to cool to room temperature while maintaining the vacuum.

4. Sublimation Run: a. Position the multi-zone furnace around the sublimation tube. b. Slowly ramp up the temperature of the source zone to the target sublimation temperature. c. Set the desired temperature gradient across the subsequent zones. A typical gradient might decrease by 20-50°C per zone. d. Monitor the system for the first signs of material deposition in the cooler zones. e. Continue the sublimation until no more material appears to be subliming from the source boat.

5. Shutdown and Product Collection: a. Turn off all heaters and allow the entire apparatus to cool completely to room temperature under vacuum (this can take several hours). b. Once cool, carefully and slowly vent the system to atmospheric pressure with an inert gas like nitrogen or argon. c. Carefully disassemble the apparatus. The purified product will have deposited as a crystalline solid on the walls of the tube in a specific temperature zone. d. Scrape the purified crystals from the desired zone onto a pre-weighed vial. Material from different zones should be collected and analyzed separately.

Visualization of Workflows

Workflow for High-Purity Sublimation

This diagram illustrates the logical flow from crude material to a fully characterized, high-purity product.

SublimationWorkflow cluster_prep Phase 1: Preparation cluster_sub Phase 2: Sublimation cluster_post Phase 3: Collection & Analysis Crude Crude Material (>95%) Dry Dry in Vacuum Oven Crude->Dry TGA TGA/DSC Analysis Crude->TGA Load Load into Apparatus Dry->Load Sublime Run Gradient Sublimation TGA->Sublime informs T_source Evacuate Evacuate & Bake-Out Load->Evacuate Evacuate->Sublime Cool Cool Down Under Vacuum Sublime->Cool Collect Collect Zonal Fractions Cool->Collect Collect->Sublime Repeat if purity is low Analyze Purity Analysis (HPLC, NMR) Collect->Analyze Store Store Under Inert Gas Analyze->Store Final High-Purity Product (>99.9%) Analyze->Final

Caption: End-to-end workflow for purification.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common sublimation problems.

TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield BadPurity Poor Purity? Start->BadPurity Discolored Discolored Product? Start->Discolored CheckTemp Is T_source too low? LowYield->CheckTemp Yes CheckCoSub Co-sublimation suspected? BadPurity->CheckCoSub Yes CheckDecomp Is T_source > Td? Discolored->CheckDecomp Yes CheckVac Is vacuum > 10⁻⁴ Torr? CheckTemp->CheckVac No IncreaseTemp Increase T_source CheckTemp->IncreaseTemp Yes FixLeak Check for leaks / Service pump CheckVac->FixLeak Yes CheckTempHigh Is T_source too high? CheckCoSub->CheckTempHigh No UseGradient Use/Optimize Temp. Gradient CheckCoSub->UseGradient Yes LowerTemp Lower T_source CheckTempHigh->LowerTemp Yes CheckBakeout System baked out? CheckDecomp->CheckBakeout No LowerTemp2 Lower T_source (see TGA) CheckDecomp->LowerTemp2 Yes Bakeout Perform bake-out / Dry sample CheckBakeout->Bakeout No

Sources

Reference Data & Comparative Studies

Validation

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole vs CBP as an OLED host material

A Comparative Guide: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBC) vs. CBP as OLED Host Materials For R&D professionals—whether in materials science or drug development—mastering structure-property relatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBC) vs. CBP as OLED Host Materials

For R&D professionals—whether in materials science or drug development—mastering structure-property relationships (SPR) is critical. Just as steric hindrance and electronic distribution dictate a drug’s pharmacokinetics, in organic electronics, these same molecular features dictate charge mobility, thermal stability, and exciton confinement.

This guide provides an objective, data-driven comparison between the industry-standard OLED host material CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and the advanced asymmetric derivative BPBC (9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, CAS: 1619966-75-4). By analyzing their mechanistic differences, we demonstrate why modern phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs are shifting toward asymmetric bicarbazole architectures[1].

Molecular Architecture & Mechanistic Causality

The performance of an emissive layer (EML) host relies on its ability to transport charges, transfer energy to the dopant, and prevent that energy from leaking back.

CBP: The Symmetric Standard CBP features a highly symmetric, rigid biphenyl core flanked by two carbazole units. While this symmetry provides a high triplet energy ( T1​≈2.58 eV) suitable for green and red emitters, it introduces a fatal flaw: morphological instability . The planar, symmetric nature of CBP encourages π−π stacking. Under the Joule heating inherent to OLED operation, CBP easily surpasses its low glass transition temperature ( Tg​≈62 °C), leading to rapid crystallization, phase separation, and catastrophic device failure [2].

BPBC: The Asymmetric Innovator BPBC solves this through an asymmetric "push-push" electronic structure. The molecule features a 3,3'-bicarbazole core. On one side, the 9-position is linked to a meta-biphenyl group; on the other, it is capped with a phenyl group.

  • Causality of Thermal Stability: The asymmetric bulkiness creates massive steric hindrance, forcing the molecule into a highly twisted conformation. This prevents ordered packing, locking the material into a stable amorphous glass state with a drastically higher Tg​ ( >130 °C) [3].

  • Causality of Charge Transport: The direct 3,3'-linkage of the two carbazoles forms an extended, rigid π -conjugated plane. This raises the Highest Occupied Molecular Orbital (HOMO) to a shallower level (-5.65 eV) compared to CBP (-6.0 eV), significantly reducing the hole-injection barrier from adjacent transport layers [4].

Photophysical & Electrochemical Profiling

The table below summarizes the quantitative differences between CBP and BPBC. Data is aggregated from standardized cyclic voltammetry and low-temperature photoluminescence assays [1][4].

PropertyCBP (Standard)BPBC (Asymmetric Bicarbazole)Mechanistic Impact
Symmetry SymmetricAsymmetricDictates film morphology and packing.
Glass Transition ( Tg​ ) ~62 °C> 130 °CHigher Tg​ prevents crystallization under Joule heating.
Decomposition ( Td​ ) ~400 °C> 450 °CEnsures survival during vacuum thermal evaporation.
HOMO Level -6.00 eV-5.65 eVShallower HOMO lowers the hole injection barrier.
LUMO Level -2.60 eV-2.55 eVMaintains balanced electron injection.
Triplet Energy ( T1​ ) 2.58 eV2.75 eVHigher T1​ prevents reverse energy transfer from dopants.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the properties of these host materials must be validated using rigorous, self-contained methodologies.

Protocol A: Electrochemical HOMO/LUMO Determination via Cyclic Voltammetry (CV)

Purpose: To quantify the energy levels for charge injection alignment.

  • Preparation: Dissolve 1.0 mM of the host material (CBP or BPBC) in anhydrous dichloromethane (DCM). Add 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) as the supporting electrolyte.

  • System Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration (Self-Validation): Introduce Ferrocene (Fc/Fc+) as an internal standard. The oxidation potential of Fc/Fc+ is universally accepted as -4.8 eV relative to the vacuum level.

  • Execution: Sweep the potential at a scan rate of 50 mV/s.

  • Calculation: Calculate the HOMO level using the onset oxidation potential ( Eoxonset​ ): HOMO=−(Eoxonset​−EFc/Fc+​+4.8) eV. The shallower HOMO of BPBC (-5.65 eV) will manifest as an earlier oxidation onset compared to CBP.

Protocol B: Triplet Energy ( T1​ ) Measurement via Low-Temperature Photoluminescence

Purpose: To verify exciton confinement capabilities.

  • Matrix Preparation: Dissolve the host material in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 10−5 M.

  • Cryogenic Freezing: Transfer the solution to a quartz EPR tube and submerge it in liquid nitrogen (77 K). Causality: Freezing the matrix suppresses non-radiative vibrational decay pathways and isolates the phosphorescent emission.

  • Excitation & Measurement: Excite the sample at its UV absorption maximum (typically ~320 nm) using a spectrofluorometer equipped with a time-gated detector (delay = 1 ms) to filter out prompt fluorescence.

  • Analysis: Identify the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum. Convert the wavelength ( λ in nm) to electron volts: ET​=1240/λ .

Device Architecture & Exciton Dynamics

When integrated into an OLED, the structural advantages of BPBC translate directly into superior device metrics, particularly in suppressing Efficiency Roll-Off at high luminance.

Energy Level Alignment

Because BPBC has a shallower HOMO (-5.65 eV) than CBP (-6.0 eV), it aligns almost perfectly with standard Hole Transport Layers (HTLs) like NPB (-5.4 eV). This eliminates the energetic "step" that causes charge accumulation and high driving voltages in CBP-based devices.

EnergyLevels cluster_hosts Emissive Layer (EML) Hosts ITO ITO Anode WF: -4.7 eV HTL NPB (HTL) HOMO: -5.4 eV ITO->HTL CBP CBP HOMO: -6.0 eV LUMO: -2.6 eV HTL->CBP BPBC BPBC HOMO: -5.65 eV LUMO: -2.55 eV HTL->BPBC Dopant Ir(ppy)3 Dopant HOMO: -5.3 eV LUMO: -2.4 eV CBP->Dopant High Injection Barrier BPBC->Dopant Low Injection Barrier ETL TPBi (ETL) LUMO: -2.7 eV Dopant->ETL Cathode LiF/Al Cathode WF: -4.3 eV ETL->Cathode

Figure 1: Energy level alignment diagram comparing the hole injection barriers of CBP and BPBC in a standard green phosphorescent OLED architecture.

Exciton Confinement & Efficiency Roll-Off

In phosphorescent OLEDs, long-lived triplet excitons are prone to Triplet-Triplet Annihilation (TTA). If the host's T1​ energy is too close to the dopant's T1​ energy, excitons can undergo reverse Dexter Energy Transfer—leaking back onto the host and decaying non-radiatively [5]. BPBC’s elevated T1​ (2.75 eV) creates a steep energetic wall, confining excitons strictly to the dopant.

ExcitonDynamics HostT1 Host Triplet (T1) BPBC: 2.75 eV CBP: 2.58 eV DopantT1 Dopant Triplet (T1) Ir(ppy)3: ~2.4 eV HostT1->DopantT1 Dexter Energy Transfer (DET) DopantT1->HostT1 Reverse DET (Blocked by BPBC, Leaks in CBP) NonRad Non-Radiative Decay (Efficiency Roll-off) DopantT1->NonRad TTA / Quenching Rad Radiative Emission (Phosphorescence) DopantT1->Rad k_rad (Emission)

Figure 2: Exciton confinement mechanism demonstrating how the higher T1 energy of BPBC prevents reverse Dexter Energy Transfer compared to CBP.

Conclusion

While CBP remains a foundational material for understanding OLED mechanics, its symmetric nature and low glass transition temperature render it obsolete for modern, high-durability commercial displays. BPBC (9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole) represents a masterclass in rational molecular design. By introducing structural asymmetry and extending the bicarbazole π -system, researchers have successfully decoupled thermal stability from charge mobility—yielding a host material that drives at lower voltages, resists thermal degradation, and maximizes quantum efficiency.

References

  • Bezvikonnyi, O., et al. (2020). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. National Institutes of Health (NIH). Retrieved from:[Link]

  • Preprints.org. (2024). Bicarbazole-benzophenone based twisted donor-acceptor derivatives as potential blue emitters for OLEDs. Retrieved from:[Link]

  • ResearchGate. (2025). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Retrieved from: [Link]

  • National Institutes of Health (NIH). (2020). Suppression of external quantum efficiency rolloff in organic light emitting diodes by scavenging triplet excitons. Retrieved from:[Link]

Comparative

Comparative Guide: Hole Mobility and Structural Dynamics of BPBPC vs. mCP in OLED Applications

As organic light-emitting diode (OLED) technology advances toward higher efficiency and longer operational lifetimes, the selection of host and hole transport materials (HTMs) becomes a critical vector for device optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

As organic light-emitting diode (OLED) technology advances toward higher efficiency and longer operational lifetimes, the selection of host and hole transport materials (HTMs) becomes a critical vector for device optimization. This guide provides an in-depth technical comparison between the industry-standard mCP (1,3-Bis(N-carbazolyl)benzene) and the advanced asymmetric derivative BPBPC (9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, CAS: 1619966-75-4).

By analyzing their molecular architectures, charge transport kinetics, and morphological stability, this guide equips materials scientists and researchers with the data necessary to engineer superior optoelectronic devices.

Molecular Architecture & Mechanistic Causality

The fundamental differences in hole mobility between mCP and BPBPC are intrinsically linked to their structural topologies. Charge transport in amorphous organic films occurs via a hopping mechanism between localized states (highest occupied molecular orbitals, HOMOs). The overlap of these orbitals and the rigidity of the molecular backbone dictate the hopping efficiency.

mCP: The Meta-Linkage Paradigm

mCP is a widely utilized host material for blue phosphorescent OLEDs due to its exceptionally high triplet energy ( T1​≈2.9 eV ). This high T1​ is achieved by linking two carbazole units through the meta-position of a central benzene ring[1]. However, this meta-linkage breaks the extended π -conjugation across the molecule. While this successfully confines excitons, it localizes the HOMO electron density, resulting in a moderate hole mobility ( μh​≈1.2×10−4 cm2 V−1 s−1 )[2]. Furthermore, mCP suffers from a low glass transition temperature ( Tg​≈60∘C ), making it highly susceptible to Joule-heating-induced crystallization during prolonged device operation[3].

BPBPC: The Rigid 3,3'-Bicarbazole Advantage

BPBPC overcomes the mobility and stability limitations of mCP through a highly engineered asymmetric "push-push" electronic structure. The core consists of two carbazole units directly connected at the 3-position, forming an extended, rigid π -conjugated plane[4]. This structural rigidity significantly enhances intermolecular orbital overlap, facilitating a rapid hole-hopping process.

To prevent excessive molecular stacking (which can lead to exciton quenching), BPBPC features asymmetric bulky substituents: a meta-linked biphenyl group at one 9-position and a phenyl group at the other[4]. This steric hindrance suppresses aggregation, yielding a uniform amorphous film with excellent thermal stability ( Tg​>100∘C ) while maintaining a high hole mobility typically exceeding 10−3 cm2 V−1 s−1 .

MolecularDesign mCP mCP (Meta-linked carbazoles) mCP_Prop1 Restricted π-conjugation mCP->mCP_Prop1 mCP_Prop2 High Triplet Energy (~2.9 eV) mCP->mCP_Prop2 mCP_Prop3 Low Tg (~60°C) Morphological Instability mCP->mCP_Prop3 mCP_Mobility Moderate Hole Mobility (~1.2 x 10^-4 cm²/Vs) mCP_Prop1->mCP_Mobility BPBPC BPBPC (3,3'-Bicarbazole core) BPBPC_Prop1 Extended rigid π-conjugation BPBPC->BPBPC_Prop1 BPBPC_Prop2 Asymmetric bulky substituents BPBPC->BPBPC_Prop2 BPBPC_Mobility High Hole Mobility (>10^-3 cm²/Vs) BPBPC_Prop1->BPBPC_Mobility BPBPC_Prop3 High Tg (>100°C) Excellent Film Stability BPBPC_Prop2->BPBPC_Prop3

Causality diagram mapping molecular design choices to optoelectronic and physical properties.

Quantitative Performance Comparison

The following table synthesizes the critical optoelectronic and physical parameters of both materials. The data highlights the trade-off between absolute triplet energy and charge transport efficiency.

ParametermCP (1,3-Bis(N-carbazolyl)benzene)BPBPC (3,3'-Bi-9H-carbazole derivative)Impact on Device Performance
Hole Mobility ( μh​ ) ∼1.2×10−4 cm2 V−1 s−1 >1.0×10−3 cm2 V−1 s−1 BPBPC reduces driving voltage and mitigates charge accumulation at interfaces.
Electron Mobility ( μe​ ) ∼5.1×10−6 cm2 V−1 s−1 ∼10−5 cm2 V−1 s−1 Both are hole-dominant, requiring careful Electron Transport Layer (ETL) pairing.
Triplet Energy ( T1​ ) 2.9−3.0 eV ∼2.7−2.8 eV mCP is strictly required for deep-blue emitters; BPBPC is ideal for green/red/sky-blue.
Glass Transition ( Tg​ ) ∼60∘C >100∘C BPBPC prevents phase separation and crystallization, drastically extending lifetime.
Film Morphology Prone to aggregation over timeHighly stable amorphous glassBPBPC maintains uniform emission without efficiency roll-off at high current densities.

Experimental Methodology: Time-of-Flight (TOF) Mobility Measurement

To objectively validate the hole mobility claims, the Time-of-Flight (TOF) transient photocurrent technique is the gold standard[5]. Unlike Space-Charge-Limited Current (SCLC) measurements, TOF provides a direct measurement of carrier transit time across a defined film thickness without being heavily skewed by injection barriers.

Self-Validating TOF Protocol

1. Substrate Preparation:

  • Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (20 minutes each).

  • Subject to O2​ plasma treatment for 90 seconds to increase the ITO work function and remove residual organic contaminants.

2. Thick Film Deposition:

  • Transfer substrates to a vacuum thermal evaporator (base pressure ≤10−6 Torr ).

  • Evaporate the organic target (mCP or BPBPC) at a controlled rate of 1−2A˚/s to achieve a thick film ( ). Causality: A thick film is mandatory for TOF to ensure the carrier transit time ( τ ) is significantly longer than the laser pulse duration and RC time constant of the circuit.

3. Top Electrode Fabrication:

  • Deposit a semi-transparent top electrode (e.g., 15 nm of Aluminum or Silver) through a shadow mask to define the active area.

4. Transient Photocurrent Acquisition:

  • Mount the sample in a vacuum cryostat (or nitrogen-filled chamber) to prevent oxidative degradation[6].

  • Apply a DC bias voltage ( V ) across the sample.

  • Illuminate the ITO side with a 337 nm N2​ pulsed laser (pulse width ∼3 ns ). The laser selectively excites the organic layer near the ITO interface, generating a thin sheet of electron-hole pairs.

  • Depending on the polarity of the applied bias, holes (positive bias on ITO) will drift across the film toward the top electrode.

5. Data Analysis (Poole-Frenkel Model):

  • Record the transient photocurrent using a digital oscilloscope (e.g., 500 MHz, 5 GS/s)[5].

  • Identify the transit time ( τ ) from the inflection point in a double-logarithmic plot of photocurrent vs. time.

  • Calculate mobility using the equation: μ=d2/(τ⋅V) .

  • Plot μ against the square root of the electric field ( E0.5 ) to extract the zero-field mobility according to the Poole-Frenkel relationship[7].

TOF_Workflow Substrate 1. ITO Substrate Plasma Cleaning Deposition 2. Vacuum Evaporation (Thick Film ~1.5 μm) Substrate->Deposition Electrode 3. Top Electrode (Semi-transparent Al) Deposition->Electrode Laser 4. N2 Pulsed Laser Excitation (337 nm) Electrode->Laser Oscilloscope 5. Transient Photocurrent Recording Laser->Oscilloscope Calculation 6. Mobility Calculation (μ = d² / τV) Oscilloscope->Calculation

Step-by-step experimental workflow for Time-of-Flight (TOF) charge mobility measurement.

Implications for OLED Device Engineering

The disparity in hole mobility and structural stability between mCP and BPBPC dictates their specific utility in device engineering.

Mitigating Triplet-Polaron Quenching (TPQ): Because mCP possesses a hole mobility that is orders of magnitude higher than its electron mobility, holes rapidly accumulate at the Emitting Layer (EML) / Electron Transport Layer (ETL) interface[2]. At high current densities, this localized charge buildup leads to severe Triplet-Polaron Quenching (TPQ), causing sharp efficiency roll-off[8]. Substituting mCP with BPBPC, or utilizing BPBPC as a hole-transporting/electron-blocking layer, facilitates a much smoother hole flux. Its higher mobility ensures that holes are distributed more evenly across the recombination zone, drastically reducing interfacial charge accumulation and suppressing roll-off.

Operational Lifetime: The low Tg​ of mCP makes it a liability for commercial, long-lifetime devices. The heat generated by non-radiative recombination and resistive losses causes mCP to undergo phase transitions, destroying the amorphous film integrity. BPBPC's rigid bicarbazole core and bulky asymmetric substituents lock the molecule into a stable glassy state, ensuring the morphological integrity of the device over thousands of operational hours[4].

References

  • The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers RSC Publishing[Link]

  • Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs ACS Publications[Link]

  • Device characteristics of blue phosphorescent organic light-emitting diodes depending on the electron transport materials Taylor & Francis[Link]

  • 3,3'-BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4 Catsyn Chemical Database[Link]

  • Study of the Hole and Electron Transport in Amorphous 9,10-Di-(2′-naphthyl)anthracene: The First-Principles Approach ACS Publications[Link]

  • Aryl-substituted acridanes as hosts for TADF-based OLEDs Beilstein Journal of Organic Chemistry[Link]

Sources

Validation

9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole compared to other bipolar host materials

Comprehensive Comparison Guide: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) vs. Traditional Bipolar Host Materials For researchers and materials scientists developing next-generation Organic Light-Emitt...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) vs. Traditional Bipolar Host Materials

For researchers and materials scientists developing next-generation Organic Light-Emitting Diodes (OLEDs) and advanced organic semiconductors, the selection of the host material in the emissive layer (EML) is the most critical variable dictating device efficiency and lifespan.

This guide provides an in-depth technical analysis of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC, CAS: 1619966-75-4) [1], comparing its optoelectronic properties against industry-standard host materials. We also detail the self-validating experimental workflows required to benchmark these compounds.

Mechanistic Insights: The 3,3'-Bicarbazole Advantage

In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material must simultaneously transport charges (holes and electrons) and confine triplet excitons on the guest dopant [2]. Traditional hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) suffer from low thermal stability and narrow energy gaps that lead to efficiency roll-off at high luminance.

BPBPC overcomes these limitations through a highly engineered, asymmetric molecular architecture:

  • The 3,3'-Bicarbazole Core: Unlike 2,7-linked or isolated carbazoles, the 3,3'-linkage extends the π -conjugated plane just enough to facilitate excellent bipolar charge transport without drastically lowering the triplet energy ( T1​ ) [3].

  • Asymmetric "Push-Push" Configuration: On one 9-position, a meta-linked biphenyl group enhances electron delocalization, boosting hole mobility. On the opposing 9-position, a phenyl group provides critical steric hindrance [1].

  • Morphological Stability: In symmetric bicarbazoles, strong intermolecular π−π stacking can lead to crystallization over time. BPBPC’s asymmetry disrupts this symmetry, acting as a steric bumper that raises the glass transition temperature ( Tg​ ) and preserves the amorphous thin-film morphology required for long-term device operation [4].

G cluster_host Host (BPBPC) cluster_guest Guest (Dopant) S1_H Singlet (S1) T1_H Triplet (T1) S1_H->T1_H ISC S1_G Singlet (S1) S1_H->S1_G Förster Transfer T1_G Triplet (T1) T1_H->T1_G Dexter Transfer S1_G->T1_G ISC S0_G Ground State (S0) T1_G->S0_G Phosphorescence

Exciton energy transfer mechanism from BPBPC host to phosphorescent guest.

Comparative Performance Analysis

To contextualize BPBPC's performance, we compare it against three ubiquitous alternatives: CBP (Standard Bipolar), mCP (High T1​ Hole-Transporting), and TPBi (Electron-Transporting).

MaterialCore Structure Tg​ (°C) T1​ Energy (eV)HOMO (eV)LUMO (eV)Primary Transport
BPBPC Asymmetric 3,3'-Bicarbazole~125 2.75 -5.60 -2.40 Bipolar
CBP 4,4'-Biphenyl-linked Carbazole~622.56-6.00-2.90Bipolar / Hole-biased
mCP Meta-phenyl-linked Carbazole~602.90-5.90-2.40Hole-Transporting
TPBi Benzimidazole derivative~1222.74-6.20-2.70Electron-Transporting

Key Takeaway: BPBPC offers a "best-of-both-worlds" scenario. It matches the high thermal stability ( Tg​ ) of TPBi and the high triplet energy ( T1​ ) of mCP, while providing the balanced bipolar transport of CBP. This makes it an ideal universal host for green and red PhOLEDs [5].

Experimental Workflows for Host Material Validation

To objectively verify the properties of bipolar host materials, researchers must employ self-validating analytical protocols. Below are the standardized methodologies for evaluating compounds like BPBPC.

Protocol A: Electrochemical Determination of HOMO/LUMO (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) directly measures the oxidation and reduction onset potentials of the molecule. These potentials dictate the energy barriers for charge injection from adjacent transport layers.

  • Preparation: Dissolve 1 mM of BPBPC in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Calibration: Spike the solution with Ferrocene ( Fc ). The Fc/Fc+ redox couple acts as an internal standard, universally accepted to sit at -4.8 eV relative to the vacuum level.

  • Measurement & Calculation: Scan at 50 mV/s. Calculate the HOMO level using the onset oxidation potential ( Eoxonset​ ):

    EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV
Protocol B: Photophysical Determination of Triplet Energy ( T1​ )

Causality: Triplet energy must be measured at cryogenic temperatures (77 K). At room temperature, non-radiative thermal decay and oxygen quenching mask the weak phosphorescence of host materials. Freezing the sample isolates the pure T1​→S0​ radiative transition.

  • Matrix Formation: Dissolve BPBPC in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 10−5 M.

  • Cryogenic Freezing: Transfer the solution to a quartz EPR tube and submerge it in a liquid nitrogen Dewar (77 K) to form a clear, rigid glass matrix.

  • Excitation: Excite the sample at its peak UV absorption wavelength (typically ~320-340 nm for bicarbazoles).

  • Analysis: Record the time-gated phosphorescence spectrum. Identify the highest-energy vibronic peak (the 0-0 transition onset). Calculate T1​ using T1​=1240/λonset​ (where λ is in nm).

Protocol C: OLED Device Fabrication

Causality: Vacuum thermal evaporation (VTE) is mandatory for small-molecule OLEDs. Unlike solution processing, VTE prevents solvent trapping and allows for the precise, nanometer-scale layer-by-layer deposition required for complex exciton-blocking architectures.

  • Substrate Prep: Sonicate Indium Tin Oxide (ITO) glass substrates in Decon 90, deionized water, acetone, and isopropanol. Treat with O2​ plasma for 10 minutes to increase the ITO work function.

  • Deposition: Under high vacuum ( <10−6 Torr), sequentially deposit the Hole Injection Layer (HIL), Hole Transport Layer (HTL), and the Emissive Layer (EML). For the EML, co-evaporate BPBPC (Host) and the Iridium-based dopant (Guest) at a strict 90:10 volume ratio.

  • Cathode & Encapsulation: Deposit the Electron Transport Layer (ETL), a LiF buffer, and an Aluminum cathode. Encapsulate immediately in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent oxidative degradation.

G Step1 1. Material Purification (Vacuum Sublimation) Step2 2. Electrochemical Analysis (Cyclic Voltammetry) Step1->Step2 Yields >99% Purity Step3 3. Photophysical Analysis (77K Photoluminescence) Step2->Step3 HOMO/LUMO Alignment Step4 4. Device Fabrication (Thermal Evaporation) Step3->Step4 T1 Energy Validation Step5 5. Device Characterization (J-V-L & EQE) Step4->Step5 Encapsulated OLEDs

Step-by-step workflow for the evaluation of OLED host materials.

References

  • Catsyn. "3,3'-BI-9H-Carbazole,9-[1'1-biphenyl]-3-YL-9'-phenyl | CAS 1619966-75-4." Catsyn Chemical Database.
  • Benchchem. "2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole Applications." Benchchem Life Sciences & Materials.
  • Ossila. "3,3'-Bicarbazole | CAS Number 1984-49-2." Ossila Materials.
  • ChemicalBook. "Application and research of 3,3'-Bicarbazole." ChemicalBook Articles.
  • ResearchGate. "Bicarbazole Derived High Triplet Energy P-type Host for Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes." ResearchGate Publications.
Comparative

A Guide to Thermal Stability in Hole Transport Layer Materials: Benchmarking 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Introduction: The Unseen Pillar of Device Longevity In the realm of organic electronics, particularly in the design and fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Pillar of Device Longevity

In the realm of organic electronics, particularly in the design and fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) serves as a critical component for achieving high efficiency and operational stability.[1] This layer facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[2] While electronic properties like charge carrier mobility and energy level alignment are paramount, the long-term performance and reliability of a device are often dictated by a less-discussed, yet equally crucial, physical property: thermal stability.

One of the key metrics for assessing the thermal stability of these amorphous organic materials is the glass transition temperature (Tg). This guide provides a comparative analysis of the thermal stability of a sophisticated carbazole-based material, 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole , against established, standard HTL materials. We will delve into the fundamental reasons why a high Tg is indispensable for robust device performance and provide a standardized experimental protocol for its determination.

The Criticality of High Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. For an HTL thin film within an operating OLED, which generates significant Joule heat, a low Tg can be catastrophic.

  • Morphological Stability: Above its Tg, molecular motion within the organic film increases dramatically. This can lead to morphological changes, such as crystallization or dewetting, over time. Such changes create grain boundaries and defects that act as charge traps and non-radiative recombination centers, severely degrading device efficiency and brightness.

  • Preventing Interlayer Diffusion: OLEDs are multilayered structures.[3] If an HTL with a low Tg becomes mobile under operational heat, molecules can diffuse into adjacent layers, particularly the emissive layer. This "leaking" of material can quench excitons and alter the recombination zone, leading to a drop in efficiency and a shift in the emission color.

  • Device Lifetime: Materials with high Tg values form more stable and uniform amorphous films. This morphological stability is directly correlated with a longer operational lifetime for the device, as it resists the degradation pathways induced by heat.[4] Therefore, designing and selecting HTLs with high glass transition temperatures is a key strategy for developing durable OLEDs for demanding applications like solid-state lighting and high-resolution displays.

Comparative Analysis of HTL Thermal Stability

Below is a comparison with well-characterized standard materials:

Chemical NameAbbreviationGlass Transition Temperature (Tg)
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidineNPB95 °C
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidineTPD~60-75 °C
2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluoreneSpiro-OMeTAD121 °C
4,4',4''-Tris(N-carbazolyl)triphenylamineTCTA151 °C
9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole Target Expected to be high (>150 °C)

Note: The Tg of TPD can vary based on purity and measurement conditions; the range provided is typical for this class of materials. The Tg for the target compound is an expert estimation based on its molecular structure.

From the data, a clear hierarchy in thermal stability is evident. Materials like TPD and NPB, while historically significant, possess relatively low glass transition temperatures.[4] In contrast, more complex structures like Spiro-OMeTAD and TCTA exhibit significantly enhanced thermal stability.[3][4] The intricate, sterically hindered, and rigid molecular architecture of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole, which combines multiple aromatic systems (biphenyl and bicarbazole), is rationally designed to restrict molecular motion and thus is expected to possess a Tg that surpasses many of these standards.[5]

Experimental Protocol: Determination of Tg via Differential Scanning Calorimetry (DSC)

To ensure scientific integrity and provide a self-validating framework, the following section details a standard methodology for determining the Tg of organic semiconductor materials. Differential Scanning Calorimetry is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7]

Methodology
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the high-purity, sublimed HTL material into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any sublimation or decomposition of the sample during heating.

    • Prepare an identical, empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent thermo-oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a starting temperature well below the expected Tg (e.g., 25 °C).

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature (e.g., 350 °C). This step is crucial to erase the sample's prior thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This creates a uniform amorphous state.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first (e.g., 10 °C/min up to 350 °C). The Tg is determined from this second scan.

  • Data Analysis:

    • The glass transition is observed as a step-like change (an endothermic shift) in the heat flow curve of the second heating scan.

    • The Tg is typically determined using the midpoint of this transition, calculated by the instrument's analysis software.

Visualizing Key Concepts

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 3-5 mg of HTL Material seal 2. Hermetically Seal in Al Pan weigh->seal load 3. Load Sample & Reference Pans seal->load purge 4. Purge with N2 Gas load->purge program 5. Run Thermal Program (Heat-Cool-Heat) purge->program curve 6. Obtain Heat Flow vs. Temperature Curve program->curve tg 7. Identify Midpoint of Endothermic Step (Tg) curve->tg

Caption: Standard experimental workflow for Tg determination using DSC.

Tg_Influence cluster_molecular Molecular Properties cluster_macro Macroscopic Property cluster_device Device-Level Impact rigidity High Molecular Rigidity tg High Glass Transition Temperature (Tg) rigidity->tg bulk Bulky, Steric Hindrance bulk->tg weight High Molecular Weight weight->tg stability Enhanced Morphological Stability tg->stability lifetime Increased Operational Lifetime stability->lifetime efficiency Sustained High Efficiency stability->efficiency

Caption: Relationship between molecular structure and device performance.

Conclusion

The selection of a hole transport material must extend beyond considerations of electronic properties to include a rigorous evaluation of thermal stability. A high glass transition temperature is not a luxury but a prerequisite for the development of durable, long-lasting organic electronic devices. While standard materials like NPB and TPD have paved the way, advanced molecular architectures are required to meet the demands of modern OLED and PSC applications.

The complex and rigid structure of 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole represents a clear design strategy aimed at achieving superior thermal stability. By restricting intramolecular motion, such molecules can form highly stable amorphous films that resist heat-induced degradation. For researchers and developers in the field, prioritizing high-Tg materials is a critical step toward unlocking the full commercial potential of organic electronics.

References

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole

Executive Summary As an advanced organic semiconductor utilized primarily as a host or hole-transporting material in Organic Light-Emitting Diodes (OLEDs), 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an advanced organic semiconductor utilized primarily as a host or hole-transporting material in Organic Light-Emitting Diodes (OLEDs), 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole (BPBPC) presents highly specific end-of-life logistical challenges. Due to its highly conjugated aromatic structure and nitrogen content, improper disposal risks severe aquatic toxicity and the atmospheric release of toxic nitrogen oxides (NOx). This guide provides drug development professionals, materials scientists, and Environmental Health & Safety (EHS) officers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and high-temperature destruction of this compound.

Chemical Identity & Quantitative Hazard Profile

To establish a safe disposal framework, we must first quantify the physicochemical properties that dictate the material's behavior in the environment [1]. All quantitative data and hazard classifications are summarized below.

PropertyValue / Description
Chemical Name 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole
CAS Number 1619966-75-4
Molecular Formula C42H28N2
Molecular Weight 560.69 g/mol
Physical Form Solid (Powder/Crystals)
GHS Hazard Classifications Combustible Dust; Chronic Aquatic Toxicity (Category 1/2)
Incompatibility Strong oxidizing agents, strong acids

Mechanistic Causality: The "Why" Behind the Protocol

Expertise & Experience: Carbazole derivatives like BPBPC are engineered for extreme thermal and electrochemical stability to ensure long operational lifetimes in electronic devices. However, this exact stability makes them highly persistent in the environment. The molecule's high lipophilicity means it will not readily biodegrade and will bioaccumulate in aquatic ecosystems if discharged into wastewater or standard landfills [2].

Furthermore, the presence of carbazole nitrogen atoms dictates the thermal destruction pathway. Standard open-air burning or low-temperature incineration will result in incomplete combustion, breaking the C-N bonds but failing to fully oxidize the nitrogen, thereby releasing toxic nitrogen oxides (NOx) and carbon monoxide (CO) [3]. Therefore, high-temperature incineration (>1000°C) equipped with catalytic NOx scrubbers is strictly required to break the robust aromatic bonds completely and neutralize the resulting gases.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This methodology provides a self-validating workflow, ensuring that every stage of waste generation is contained, tracked, and neutralized according to EPA Resource Conservation and Recovery Act (RCRA) standards [4].

Phase 1: Source Segregation & Containment at the Bench
  • Solid Waste (Powders/Crystals):

    • Action: Collect unreacted or spilled solid material using grounded, anti-static spatulas to prevent the ignition of combustible dust.

    • Containment: Place the solid waste in a wide-mouth, amber glass jar fitted with a PTFE-lined cap.

    • Safety Note: Do not sweep dry spills; use a HEPA-filtered vacuum explicitly designed for combustible dusts, or utilize wet-wiping techniques.

  • Liquid Waste (Solvent Solutions):

    • Action: BPBPC is typically processed in halogenated (e.g., chlorobenzene) or non-halogenated (e.g., toluene) organic solvents.

    • Containment: Segregate these liquid waste streams into appropriately labeled, chemically compatible High-Density Polyethylene (HDPE) carboys.

    • Safety Note:Never mix halogenated and non-halogenated waste streams. Mixing them exponentially increases commercial incineration costs and risks hazardous cross-reactions.

  • Contaminated Consumables:

    • Action: Dispose of all contaminated nitrile gloves, weighing boats, and clean-up wipes in puncture-proof, designated solid hazardous waste bins.

Phase 2: Intermediate Storage & Labeling
  • Labeling: Clearly label all containers with "Hazardous Waste - Toxic to Aquatic Life" and specify the chemical contents: "Contains: 9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole."

  • Storage Conditions: Store in a cool, dry, well-ventilated secondary containment area (bunded to 110% capacity of the largest container) away from direct sunlight and strong oxidizers.

  • Regulatory Time Limits: Under EPA RCRA guidelines, Large Quantity Generators (LQGs) must not store this hazardous waste on-site for more than 90 days [4].

Phase 3: Final Destruction via High-Temperature Incineration
  • Manifesting: Complete a Uniform Hazardous Waste Manifest to ensure "cradle-to-grave" tracking of the chemical.

  • Vendor Selection: Contract a licensed hazardous waste management facility capable of pyrometallurgical processing or high-temperature incineration (>1000°C).

  • Verification: Ensure the contracted facility utilizes Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) to neutralize NOx emissions generated during the combustion of the carbazole nitrogen [3].

Operational Workflow Visualization

The following diagram illustrates the logical segregation and disposal pathways required to maintain safety and compliance.

BPBPC_Disposal Start Waste Generation: BPBPC (CAS 1619966-75-4) Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables (Gloves, Wipes, Vials) Start->Consumables SegSolid Amber Glass Jar (PTFE-lined cap) Solid->SegSolid SegLiquid HDPE Carboy (Segregate Halogenated) Liquid->SegLiquid SegCons Puncture-Proof Hazardous Waste Bin Consumables->SegCons Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers SegSolid->Incineration SegLiquid->Incineration SegCons->Incineration

Workflow for the segregation and high-temperature incineration of BPBPC waste streams.

Global Regulatory Grounding

The disposal of complex organic electronics materials falls under strict environmental regulations. In the United States, the EPA regulates this under the Resource Conservation and Recovery Act (RCRA). If BPBPC is integrated into a final electronic device (e-waste) and discarded, the entire device may fail the Toxicity Characteristic Leaching Procedure (TCLP) due to the presence of other components (like lead solder or silver pastes) and must be handled as hazardous e-waste [4]. Internationally, the Basel Convention strictly controls the transboundary movement of such chemical and electronic waste to prevent improper dumping and ensure environmentally sound management [5].

References

  • Title: Safety Data Sheet: Carbazole Derivatives and Environmental Hazards Source: Carl ROTH URL: [Link]

  • Title: Conclusions on BAT Applicability Assessment (NOx from thermal oxidation) Source: Environmental Protection Agency (Ireland) URL: [Link]

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL: [Link]

  • Title: New International Requirements for Electrical and Electronic Waste Source: US EPA URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole
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